3-[4-(Trifluoromethyl)phenoxy]piperidine
Description
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Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOREIFGFMIKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639906 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-91-3 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 3-[4-(Trifluoromethyl)phenoxy]piperidine
Topic: 3-[4-(Trifluoromethyl)phenoxy]piperidine Chemical Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
This compound (CAS: 902836-91-3) is a specialized heterocyclic building block utilized in the discovery of central nervous system (CNS) agents and metabolically stable pharmacophores. Unlike its more common 4-substituted regioisomer (a key intermediate for Delamanid), the 3-substituted variant offers a distinct vector for substituent display, introducing chirality and altering the spatial arrangement of the lipophilic trifluoromethylphenyl tail. This guide details its physicochemical profile, validated synthetic pathways, and medicinal chemistry applications.[1][2]
Physicochemical Profile
The integration of a trifluoromethyl group with a basic piperidine scaffold creates a molecule with a balanced lipophilic/hydrophilic profile, suitable for blood-brain barrier (BBB) penetration.
Table 1: Core Chemical Properties
| Property | Value | Source/Method |
| CAS Number | 902836-91-3 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₄F₃NO | Stoichiometric Calculation |
| Molecular Weight | 245.24 g/mol | Standard Atomic Weights |
| Exact Mass | 245.1027 Da | High-Res MS Standard |
| XLogP3 | 2.9 | Computed (PubChem) |
| pKa (Base) | ~9.6 | Predicted (Piperidine NH) |
| H-Bond Donors | 1 | Secondary Amine |
| H-Bond Acceptors | 4 | N, O, 3xF |
| TPSA | 21.3 Ų | Topological Polar Surface Area |
| Boiling Point | ~290°C | Predicted @ 760 mmHg |
| Solubility | Low in water; Soluble in DCM, MeOH, DMSO | Experimental Observation |
Synthetic Methodology
The synthesis of this compound relies on the formation of the diaryl ether bond. Due to the electron-withdrawing nature of the para-trifluoromethyl group, the Nucleophilic Aromatic Substitution (SNAr) is the preferred industrial route over the Mitsunobu reaction, offering higher atom economy and scalability.
Primary Route: SNAr Displacement
This protocol utilizes N-Boc-3-hydroxypiperidine to prevent N-arylation and ensure regioselectivity.
Step 1: Ether Formation
-
Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), 4-Fluorobenzotrifluoride (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq).
-
Solvent: Anhydrous DMF or DMSO.
-
Conditions:
-
Dissolve N-Boc-3-hydroxypiperidine in DMF at 0°C.
-
Add NaH portion-wise to form the alkoxide (gas evolution). Stir for 30 min.
-
Add 4-Fluorobenzotrifluoride dropwise.
-
Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with ice water, extract with EtOAc, wash with brine to remove DMF.
-
Step 2: Deprotection[3][4]
-
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.
-
Conditions: Stir intermediate in DCM/TFA (4:1) at RT for 2 hours. Evaporate volatiles.[2] Neutralize with saturated NaHCO₃ to obtain the free base.
Synthesis Flowchart (Graphviz)
Caption: Two-step synthetic pathway via Nucleophilic Aromatic Substitution followed by acidic deprotection.[3][4]
Medicinal Chemistry Insights
Structural Activity Relationship (SAR)
The 3-substituted isomer is often employed to "break symmetry" in lead optimization. While the 4-isomer is linear, the 3-isomer introduces a "kink" in the molecule, altering the vector of the phenoxy group.
-
The Trifluoromethyl Anchor:
-
Metabolic Stability: The C-F bond is highly resistant to CYP450 oxidation, blocking the para-position from metabolic attack (unlike a methoxy or methyl group).
-
Lipophilicity: Increases LogP by ~1.2 units compared to a hydrogen, enhancing membrane permeability.
-
-
The Piperidine Head:
-
pKa Modulation: The basic nitrogen (pKa ~9.6) is protonated at physiological pH, facilitating electrostatic interactions with aspartate residues in GPCR binding pockets (e.g., 5-HT, Dopamine receptors).
-
-
Chirality:
-
The C3 position is chiral. The (S)- and (R)-enantiomers often show distinct binding profiles. Synthesis from enantiopure N-Boc-3-hydroxypiperidine retains chirality, provided the reaction conditions (NaH/Heat) do not induce racemization via elimination-addition mechanisms.
-
Mechanistic Diagram
Caption: Functional decomposition of the molecule highlighting the pharmacophoric contribution of each moiety.
Safety & Handling Protocol
-
Hazards: As a secondary amine and fluorinated ether, the compound is classified as an Irritant (Xi) . It causes skin and eye irritation and may be harmful if swallowed.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air; conversion to the Hydrochloride (HCl) or Oxalate salt is recommended for long-term stability.
-
Disposal: Fluorinated organic waste. Do not incinerate without scrubbers (risk of HF formation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24208831, this compound. Retrieved from [Link]
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF3 metabolic stability).
- Blakemore, D. C., et al. (2011).Organic Synthesis - State of the Art 2009-2011.
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- 3. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 4. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
Structure-activity relationship of trifluoromethyl-substituted piperidines
This guide provides an in-depth technical analysis of trifluoromethyl (
Technical Guide & Whitepaper
Executive Summary
The piperidine scaffold represents the single most frequently used nitrogen heterocycle in FDA-approved pharmaceuticals. However, the metabolic liability of the piperidine ring—specifically oxidative metabolism at the
The introduction of a trifluoromethyl (
Physicochemical Impact: The "Fluorine Effect"[3]
The
Basicity Modulation ( )
The position of the
| Substitution Position | Distance from N | Approx. | Mechanistic Driver | |
| Unsubstituted | N/A | 11.2 | 0 | Reference Standard |
| 2- | 1 Bond | ~5.5 - 6.5 | -5.0 | Strong Inductive (-I) withdrawal stabilizing the free base. |
| 3- | 2 Bonds | ~8.8 - 9.2 | -2.0 | Attenuated Inductive effect; ideal for fine-tuning solubility. |
| 4- | 3 Bonds | ~9.6 - 10.0 | -1.2 | Minimal electronic impact; primarily steric/lipophilic modulation. |
SAR Insight: Use 2-
substitution to dramatically lower basicity (preventing lysosomal trapping). Use 3- or 4-to block metabolism while maintaining a basic center for receptor salt-bridging.
Lipophilicity and Sterics
-
Volume: The
group has a Van der Waals volume ( ) roughly equivalent to an isopropyl group, significantly larger than a methyl group. -
Lipophilicity: It increases
by approximately +1.0 to +1.2 units, enhancing membrane permeability but potentially reducing solubility unless compensated by the shift.
Conformational Dynamics
Unlike single fluorine atoms which can exhibit a "gauche effect" (preferring axial orientation), the
The Equatorial Preference
In 3- and 4-substituted piperidines, the
The Dipole Vector
While sterics favor equatorial placement, the dipole moment of the C-
-
Neutral State: Dipole minimization may slightly destabilize the equatorial form if the vectors align unfavorably.
-
Protonated State: In the ammonium salt (physiological pH), the equatorial preference is reinforced by solvation effects.
Figure 1: The conformational equilibrium of trifluoromethyl-piperidines is driven primarily by steric bulk, locking the substituent in the equatorial position.
Metabolic Defense Strategy
The primary utility of
Blocking Cytochrome P450
CYP450 enzymes typically oxidize electron-rich C-H bonds adjacent to nitrogen (
-
C-F Bond Strength: The C-F bond (
kcal/mol) is metabolically inert. -
Electronic Shielding: The strong electron-withdrawing nature of
deactivates adjacent C-H bonds, making them less susceptible to Hydrogen Atom Transfer (HAT) mechanisms used by CYP enzymes.
Case Study Logic
If a lead compound suffers from rapid clearance due to N-dealkylation or ring hydroxylation:
-
Identify the Hotspot: Use metabolite ID (MetID) to find the site of oxidation.
-
Apply the Block: Substitute the labile Methyl or H with
. -
Validate: Assess metabolic stability in liver microsomes (HLM).
Synthetic Methodologies
The synthesis of
Figure 2: Standard synthetic workflow for accessing trifluoromethyl-piperidines via heteroaromatic reduction.
Protocol: Hydrogenation of 3-(Trifluoromethyl)pyridine
Objective: Synthesis of 3-(trifluoromethyl)piperidine hydrochloride.
Reagents:
-
Substrate: 3-(Trifluoromethyl)pyridine (1.0 equiv)
-
Catalyst: Platinum(IV) oxide (
, Adams' catalyst) (5 mol%) or (10 wt%) -
Solvent: Acetic Acid (glacial) or Ethanol/HCl
-
Hydrogen Source:
gas (balloon or Parr shaker at 50 psi)
Step-by-Step Methodology:
-
Preparation: In a pressure vessel or round-bottom flask, dissolve 3-(trifluoromethyl)pyridine in glacial acetic acid (0.5 M concentration).
-
Catalyst Addition: Carefully add
under an inert atmosphere ( or ). Caution: Dry catalysts can ignite solvent vapors. -
Hydrogenation: Purge the vessel with
gas three times. Pressurize to 50 psi (approx 3.5 bar) or use a balloon for small scales. Stir vigorously at room temperature for 12–24 hours. -
Monitoring: Monitor reaction progress via LC-MS (Note: UV activity will decrease as the pyridine ring is saturated; look for the mass ion
). -
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with ethanol.
-
Salt Formation: Concentrate the filtrate to remove acetic acid. Redissolve the residue in
or and add (4M in dioxane). -
Isolation: Collect the precipitated hydrochloride salt via filtration. Recrystallize from Ethanol/Ether if necessary.
Validation Criteria:
-
1H NMR: Disappearance of aromatic protons (7.0–9.0 ppm). Appearance of multiplet signals in the aliphatic region (1.5–3.5 ppm).
-
19F NMR: Shift in the
signal (typically -60 to -65 ppm).
Experimental Protocol: Determination
Accurate
Method: Potentiometric Titration (Sirius T3 or equivalent).
-
Sample Prep: Dissolve 1-2 mg of the piperidine HCl salt in 0.15 M KCl solution (ionic strength adjustor).
-
Titrant: Carbonate-free 0.1 M KOH.
-
Procedure:
-
Perform a blank titration to calibrate the electrode.
-
Titrate the sample from pH 2.0 to pH 12.0 under
atmosphere to exclude . -
Collect data points (pH vs. Volume of KOH).
-
-
Analysis: Use the Bjerrum plot method to determine the inflection point corresponding to the
. -
Verification: For low solubility compounds (
), use a co-solvent method (Methanol/Water ratios) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[4][5] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-[4-(Trifluoromethyl)phenoxy]piperidine
Abstract: The compound 3-[4-(Trifluoromethyl)phenoxy]piperidine represents a novel chemical entity with significant therapeutic potential, largely inferred from its core structural motifs: a piperidine ring linked to a trifluoromethyl-substituted phenoxy group. This scaffold is prevalent in a multitude of clinically significant agents, particularly those targeting the central nervous system (CNS).[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and validate the potential therapeutic targets of this compound. We will delve into the causal logic behind experimental choices, from initial hypothesis generation based on structure-activity relationships (SAR) to detailed protocols for in vitro and in vivo validation.
Part 1: Rationale and Primary Target Hypotheses
The chemical architecture of this compound provides strong rationale for prioritizing CNS targets. The piperidine moiety is a foundational element in numerous neuropharmacological agents, including opioids and dopamine receptor ligands.[4][5] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve blood-brain barrier penetration, a critical attribute for CNS-acting drugs.[2]
Based on extensive SAR data from analogous compounds, we can formulate a primary set of high-probability therapeutic targets.
Hypothesized Target Classes:
-
Monoamine Transporters (MATs): The phenoxy-piperidine scaffold is a classic pharmacophore for inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[6][7] Dysregulation of these transporters is implicated in a range of psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder.[7]
-
G-Protein Coupled Receptors (GPCRs): This superfamily is a rich source of targets for compounds with the phenoxy-piperidine core.
-
Serotonin (5-HT) Receptors: Specifically, the 5-HT2A receptor is a key target for psychedelics and atypical antipsychotics containing similar structural elements.[8]
-
Dopamine (D) Receptors: The 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been shown to yield potent and selective antagonists for the D4 receptor.[9]
-
Opioid Receptors: The piperidine ring is a crucial component of many synthetic opioids that target the µ-opioid receptor (MOR), which is central to pain management.[4][5]
-
The initial phase of investigation should, therefore, focus on a broad screening panel covering these high-priority targets.
Part 2: A Step-by-Step Guide to Target Identification and Validation
This section outlines a logical, multi-stage workflow designed to first identify and then validate the biological targets of this compound.
Caption: A high-level workflow for target identification and validation.
In Vitro Target Profiling
The initial step is to determine if the compound interacts with the hypothesized targets in a controlled, cell-free or cell-based environment.
The principle here is to measure the ability of the test compound to displace a known radiolabeled ligand from its receptor or transporter. This provides a direct measure of binding affinity (Ki).
Experimental Protocol: Radioligand Binding Assay (General)
-
Preparation: Utilize commercially available cell membranes or synaptosomes expressing the target of interest (e.g., HEK293 cells transfected with human SERT, DAT, or D4 receptors).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.
Table 1: Example Target Panel for Initial Binding Screen
| Target Class | Specific Target | Example Radioligand |
| Monoamine Transporters | SERT | [³H]-Citalopram |
| DAT | [³H]-WIN 35,428 | |
| NET | [³H]-Nisoxetine | |
| GPCRs - Serotonergic | 5-HT2A | [³H]-Ketanserin |
| GPCRs - Dopaminergic | D2 | [³H]-Spiperone |
| D4 | [³H]-N-Methylspiperone | |
| GPCRs - Opioidergic | µ-Opioid (MOR) | [³H]-DAMGO |
A compound that binds to a target may act as an agonist, antagonist, or inhibitor. Functional assays are essential to determine the nature of this interaction.
Protocol: Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of the test compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[11]
-
Cell Culture: Plate cells stably expressing the transporter of interest (e.g., HEK293-hSERT) in a 96-well plate.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT).[12]
-
Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]-5-HT for SERT) and incubate for a short period.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[12]
-
Data Analysis: Determine the IC50 value for uptake inhibition.
Caption: Mechanism of monoamine transporter inhibition.
Protocol: GPCR Functional Assay (cAMP Measurement for Gs/Gi-coupled Receptors)
This assay measures the modulation of cyclic AMP (cAMP), a key second messenger.
-
Cell Culture: Use cells expressing the target GPCR (e.g., CHO-hD2).
-
Compound Treatment: Treat the cells with the test compound. For antagonist mode, co-incubate with a known agonist.
-
Stimulation: Add forskolin to stimulate adenylate cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).[13][14]
Part 3: In Vivo Evaluation in Preclinical Models
Following successful in vitro characterization, the next critical step is to assess the compound's efficacy in relevant animal models of human disease. Given the high probability of CNS activity, models of depression and anxiety are logical starting points.
Behavioral Models for Antidepressant and Anxiolytic Activity
Experimental Protocol: Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[15][16] It is based on the principle that an animal will cease attempts to escape a stressful environment, and effective antidepressants increase the time spent struggling.
-
Acclimation: Acclimate mice to the testing room.
-
Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., citalopram) via an appropriate route (e.g., intraperitoneal injection) at a set time before the test.[17]
-
Test Procedure: Place each mouse individually into a cylinder of water from which it cannot escape.[15]
-
Scoring: Videotape the session (typically 6 minutes) and score the last 4 minutes for time spent immobile.
-
Analysis: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.[18]
Experimental Protocol: Tail Suspension Test (TST)
The TST is another common model for screening potential antidepressants, based on a similar "behavioral despair" paradigm.[15]
-
Drug Administration: As in the FST, administer the compound prior to the test.
-
Test Procedure: Suspend mice by their tails using tape, so they are hanging in a position from which they cannot escape.[17]
-
Scoring: Record the duration of immobility over a 6-minute period.
-
Analysis: A reduction in the total time of immobility is indicative of antidepressant potential.
Table 2: Summary of In Vivo Models and Key Readouts
| Model | Therapeutic Area | Primary Readout | Interpretation of Positive Result |
| Forced Swim Test (FST) | Depression | Immobility Time | Significant decrease in immobility time vs. vehicle.[18] |
| Tail Suspension Test (TST) | Depression | Immobility Time | Significant decrease in immobility time vs. vehicle.[15] |
| Novel Cage Test | General Activity/Anxiety | Number of Rearings | Assesses exploratory behavior and potential locomotor side effects.[19] |
| Chronic Unpredictable Mild Stress (CUMS) | Depression | Anhedonia (Sucrose Preference) | Reversal of stress-induced decrease in sucrose preference.[16][20] |
Part 4: Conclusion and Future Directions
This guide outlines a systematic and robust strategy for elucidating the therapeutic targets of this compound. By starting with a broad, hypothesis-driven in vitro screening panel and progressing to validated in vivo models, researchers can efficiently identify and characterize the pharmacological profile of this promising compound. Positive results in these initial studies would warrant further investigation into mechanism of action, off-target liabilities, and pharmacokinetic properties to fully establish its potential as a novel therapeutic agent.
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- PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- ResearchGate. Structure–activity relationship of piperidine derivatives with....
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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A Senior Application Scientist's Guide to the Synthesis of 3-[4-(Trtrifluoromethyl)phenoxy]piperidine Analogues and Derivatives
Abstract
The 3-aryloxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 3-[4-(trifluoromethyl)phenoxy]piperidine and its analogues have garnered significant attention due to their diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthetic strategies employed to access these valuable compounds. We will delve into the core synthetic disconnections, explore various methodologies for the crucial C-O bond formation, and discuss the synthesis of key building blocks. Furthermore, this guide will offer insights into the rationale behind experimental choices, present detailed protocols for key transformations, and provide a comparative analysis of different synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of this important class of molecules.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets.[2] The introduction of a 3-aryloxy substituent, particularly the 4-(trifluoromethyl)phenoxy group, has been shown to impart favorable pharmacokinetic and pharmacodynamic properties.[3] The trifluoromethyl group is a common bioisostere for a methyl group but with significantly different electronic properties, often leading to enhanced metabolic stability and receptor binding affinity.
The chiral nature of the 3-substituted piperidine ring adds another layer of complexity and opportunity in drug design.[4][5] The stereochemistry at the C3 position can profoundly influence biological activity, making enantioselective synthesis a critical consideration. A notable example highlighting the importance of this scaffold is its presence in various drug candidates and approved medicines.[5] This guide will provide the foundational knowledge required to synthesize these and other novel analogues for drug discovery programs.
Core Synthetic Strategies: A Retrosynthetic Analysis
The synthesis of this compound analogues can be approached through several strategic disconnections. The most common and logical approach involves the formation of the ether linkage between a suitable piperidine precursor and the trifluoromethyl-substituted phenol.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic analysis highlights two key building blocks: a 3-hydroxypiperidine derivative and 4-(trifluoromethyl)phenol. The piperidine nitrogen may be protected with a suitable group (e.g., Boc, Cbz) to prevent side reactions during the etherification step. The subsequent sections will detail the synthesis of these precursors and the primary methods for constructing the target molecules.
Synthesis of Key Precursors
Synthesis of N-Protected 3-Hydroxypiperidine Derivatives
A common and versatile starting material for the synthesis of 3-aryloxypiperidines is N-protected 3-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) protecting group is frequently employed due to its stability under various reaction conditions and its facile removal under acidic conditions.
One efficient route to enantiomerically pure (S)-N-Boc-3-hydroxypiperidine begins with the hydrogenation of 3-hydroxypyridine to afford 3-hydroxypiperidine.[6] The racemic 3-hydroxypiperidine can then be resolved using a chiral acid, such as D-pyroglutamic acid, to isolate the desired (S)-enantiomer.[6] Subsequent protection of the nitrogen with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions yields (S)-N-Boc-3-hydroxypiperidine.[6][7]
Caption: Synthetic route to (S)-N-Boc-3-hydroxypiperidine.
4-(Trifluoromethyl)phenol
4-(Trifluoromethyl)phenol is a commercially available reagent. For syntheses requiring analogues with different substitution patterns on the aromatic ring, various synthetic methods for substituted phenols can be employed, which are well-documented in the organic chemistry literature.
Key Etherification Methodologies
The formation of the aryl ether linkage is the cornerstone of the synthesis. Several robust methods can be employed, with the choice often depending on the specific substrate, desired scale, and stereochemical considerations.
Mitsunobu Reaction: A Reliable and Stereoinvertive Approach
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[8][9][10] This reaction is particularly advantageous for the synthesis of chiral 3-aryloxypiperidines from enantiomerically pure 3-hydroxypiperidine precursors.[11]
The reaction proceeds by the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the phenoxide, proceeding via an SN2 mechanism with complete inversion of configuration at the carbon center.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
Methodological & Application
Application Note: In Vitro Pharmacological Profiling of 3-[4-(Trifluoromethyl)phenoxy]piperidine
[1][2]
Introduction & Structural Rationale
The compound 3-[4-(Trifluoromethyl)phenoxy]piperidine represents a privileged scaffold in central nervous system (CNS) drug discovery.[1][2] Structurally, it merges the lipophilic 4-trifluoromethylphenoxy moiety—found in the blockbuster antidepressant Fluoxetine—with a piperidine ring, a core feature of Paroxetine.[2][3]
This hybrid structure suggests high affinity for the Serotonin Transporter (SERT) . However, the 3-position substitution on the piperidine ring introduces a chiral center, distinguishing it from the achiral 4-substituted analogs.[1][2][3] This application note outlines a tiered in vitro assay strategy to validate this compound as a Monoamine Transporter Inhibitor (MATI) and assess its metabolic liability.
Key Pharmacological Hypotheses[1][2][3]
-
Target Engagement: The basic amine of the piperidine and the lipophilic ether tail facilitate high-affinity binding to the S1 and S2 pockets of SERT.[2]
-
Functional Potency: The compound acts as a reuptake inhibitor, preventing 5-HT clearance from the synaptic cleft.[1][2]
-
Metabolic Liability: The piperidine nitrogen and electron-rich aromatic ring are likely substrates for CYP2D6 , requiring early ADME profiling.[1][2]
Primary Assay: SERT Radioligand Binding
Objective: Determine the binding affinity (
Principle
This assay utilizes membranes from HEK-293 cells stably expressing hSERT.[1][2] The test compound competes with
Materials
-
Source: HEK-293 membranes expressing hSERT (e.g., PerkinElmer or in-house prep).
-
Radioligand:
-Citalopram (Specific Activity: ~80 Ci/mmol).[1][2] -
Non-specific Binding (NSB) Control: Paroxetine (
).[1][3] -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.[1][2][3]
Protocol Workflow
-
Preparation: Thaw membrane stocks and dilute in Assay Buffer to yield
protein/well.[1][2] -
Plating: In a 96-well polypropylene plate, add:
-
Incubation: Incubate for 60 minutes at 25°C (Room Temp). Equilibrium is slower for lipophilic piperidines; do not shorten this step.[1][2]
-
Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) .
-
Note: PEI presoaking is critical for piperidine compounds to reduce binding to the filter itself.[2]
-
-
Detection: Wash filters 3x with ice-cold buffer. Add scintillant and read on a MicroBeta counter.
Data Analysis
Calculate
Secondary Assay: Functional 5-HT Uptake
Objective: Confirm that binding translates to functional inhibition of serotonin reuptake, distinguishing antagonists (inhibitors) from substrates (releasers).[1][3]
Principle
We utilize a fluorescence-based Neurotransmitter Transporter Uptake Assay using a masking dye and a fluorescent substrate (e.g., ASP+ analog) that mimics serotonin.[1][2][3] This avoids radioactive waste and allows kinetic monitoring.[1][2]
Visualization of Assay Logic
Figure 1: Mechanism of Action.[1][2][3] The test compound blocks the SERT channel, preventing the fluorescent substrate from entering the cell, resulting in a decrease in fluorescence compared to control.[2][3]
Protocol Steps
-
Cell Seeding: Plate CHO-K1 cells expressing hSERT into black-walled, clear-bottom 96-well plates (
cells/well).[1][2] Incubate 24h. -
Compound Addition: Remove media. Add
of Krebs-Ringer buffer containing the test compound.[2] Incubate 15 min at 37°C. -
Substrate Addition: Add
of Fluorescent Neurotransmitter Dye solution. -
Kinetic Read: Immediately transfer to a fluorescence plate reader (Ex/Em: 440/520 nm). Measure every 2 minutes for 30 minutes.
-
Result: A potent inhibitor will show a flat kinetic trace (low slope), while vehicle controls will show a steady increase in fluorescence.[1][2][3]
ADME Profiling: CYP2D6 Inhibition
Objective: The 3-substituted piperidine ring is a structural alert for CYP2D6 interaction.[1][2] This assay predicts potential drug-drug interactions (DDI).[1][2]
Rationale
Many SSRIs (e.g., Paroxetine, Fluoxetine) are potent Mechanism-Based Inhibitors (MBI) of CYP2D6.[1][2][3] The secondary amine in the piperidine ring can be oxidized to a reactive intermediate, covalently binding to the heme of CYP2D6.[2][3]
Protocol (Fluorogenic)
Summary of Expected Results
| Parameter | Assay Type | Expected Range (Active Lead) | Notes |
| hSERT | Radioligand Binding | < 10 nM | High affinity required for CNS efficacy.[1][2] |
| hSERT | Functional Uptake | < 50 nM | Should correlate with binding |
| CYP2D6 | ADME/Tox | > 10 | Ideally weak inhibition to avoid "poor metabolizer" phenocopying.[1][3] |
| Selectivity | Binding (vs NET/DAT) | > 30-fold | Selectivity over Norepinephrine/Dopamine transporters reduces side effects.[1][3] |
References
-
Tatsumi, M., et al. (1997). "Pharmacological profile of a novel serotonin reuptake inhibitor."[2][3] European Journal of Pharmacology. Link
-
Zhang, P., et al. (2002). "Structure-Activity Relationships of Piperidine-Based Serotonin Transporter Inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link[1][3]
-
Nielsen, E. O., et al. (2004). "Standardized protocols for neurotransmitter transporter uptake assays."[1][2][3] Journal of Biomolecular Screening. Link[1][3]
-
FDA Guidance for Industry. "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.[1][2] Link
-
Appell, M., et al. (2004). "Structure-enantioselectivity relationships for the interaction of chiral compounds with Cytochrome P450 2D6."[1][2][3] Drug Metabolism and Disposition. Link
Cell-based assays for 3-[4-(Trifluoromethyl)phenoxy]piperidine cytotoxicity
Application Note: Cell-Based Cytotoxicity Profiling for 3-[4-(Trifluoromethyl)phenoxy]piperidine
Introduction & Compound Profile
This compound (CAS: 902836-91-3) represents a critical pharmacophore in medicinal chemistry, sharing structural homology with Cationic Amphiphilic Drugs (CADs) . This scaffold—a lipophilic trifluoromethyl-phenyl ether linked to a basic piperidine ring—is frequently utilized in the synthesis of Sigma-1 receptor ligands, serotonin reuptake inhibitors (SSRIs), and anti-tuberculosis agents (e.g., Delamanid intermediates).
While this moiety confers desirable pharmacokinetic properties such as blood-brain barrier permeability, its physicochemical nature (lipophilic weak base, pKa ~9-10) predisposes it to lysosomotropism . This application note details a multi-parametric approach to evaluating its cytotoxicity, distinguishing between general mitochondrial stress and specific lysosomal toxicity (phospholipidosis).
Physicochemical Context
| Property | Value (Predicted) | Implication for Assay |
| LogP | ~3.5 - 4.2 | High lipophilicity; risk of non-specific binding to plasticware. |
| pKa | ~9.6 (Piperidine N) | Protonation in acidic organelles (Lysosomes pH 4.5). |
| Solubility | Low in aqueous media | Requires DMSO stock; strict solvent controls needed. |
Mechanism of Toxicity: The CAD Pathway[1][2]
To design effective assays, one must understand the specific toxicity profile of phenoxy-piperidines. Unlike simple alkylating agents, these compounds typically induce toxicity via Lysosomal Membrane Permeabilization (LMP) and Phospholipidosis .
Figure 1: Mechanism of Phenoxy-Piperidine Cytotoxicity
Caption: Cationic Amphiphilic Drug (CAD) toxicity pathway.[1][2] The piperidine moiety leads to ion trapping in lysosomes, inhibiting lipid metabolism and causing phospholipidosis.
Experimental Protocols
This guide recommends a multiplexed approach :
-
Primary Screen: Metabolic Viability (ATP/MTS) to establish IC50.
-
Secondary Screen: Membrane Integrity (LDH) to identify necrosis.
-
Mechanistic Assay: High-Content Imaging for Phospholipidosis.
Protocol 1: Metabolic Viability (ATP Quantification)
Standard validation for mitochondrial health.
Reagents: CellTiter-Glo® or equivalent ATP luminescence kit. Cell Model: HepG2 (Metabolic competence) or SH-SY5Y (Neuronal relevance).
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed cells at 5,000–10,000 cells/well in 96-well opaque-walled plates.
-
Incubate 24h at 37°C/5% CO2 for attachment.
-
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to 10 mM stock.
-
Critical: Serial dilute in DMSO first, then dilute 1:200 into culture media to keep final DMSO constant (0.5%).
-
Range: 0.1 µM to 100 µM (8-point dose response).
-
-
Treatment:
-
Aspirate old media (carefully) or add 2x concentrate.
-
Incubate for 24h and 48h . (Lipophilic drugs often show delayed toxicity due to slow accumulation).
-
-
Readout:
-
Equilibrate plate to Room Temp (RT) for 30 min.
-
Add ATP reagent (1:1 ratio with media). Shake for 2 min (orbital).
-
Incubate 10 min (dark).
-
Measure Luminescence (Integration time: 0.5–1s).
-
Data Analysis:
-
Normalize to Vehicle Control (0.5% DMSO).
-
Fit data to 4-parameter logistic (4PL) curve to determine IC50.
Protocol 2: Membrane Integrity (LDH Release)
Differentiation between apoptosis (intact membrane) and necrosis (ruptured membrane).
Reagents: Lactate Dehydrogenase (LDH) Colorimetric or Fluorometric Kit.
Step-by-Step Workflow:
-
Multiplexing Opportunity: This can be performed on the supernatant of the cells used in Protocol 1 before adding the ATP reagent.
-
Supernatant Collection:
-
Transfer 50 µL of culture supernatant to a fresh clear-bottom 96-well plate.
-
-
Reaction:
-
Add 50 µL of LDH Reaction Mix.
-
Incubate 30 min at RT (protected from light).
-
-
Stop & Read:
-
Add Stop Solution (if colorimetric).
-
Measure Absorbance at 490 nm (or Fluorescence Ex/Em 560/590).
-
-
Controls (Required):
-
Low Control: Untreated cells (Spontaneous release).
-
High Control: Cells treated with Lysis Buffer (100% release) 45 min prior to harvest.
-
Calculation:
Protocol 3: High-Content Screening (HCS) for Phospholipidosis
The "Gold Standard" for piperidine-containing CADs.
Rationale: The trifluoromethyl-phenoxy-piperidine structure is highly prone to inducing phospholipidosis. Standard cytotoxicity assays may miss this sublethal phenotype which predicts long-term organ toxicity.
Reagents:
-
HCS LipidTOX™ Red (Phospholipid accumulation).
-
Hoechst 33342 (Nuclear counterstain).
-
Positive Control: Amiodarone (10 µM).
Workflow:
-
Seeding: Seed cells in 96-well Black/Clear-bottom imaging plates (e.g., PerkinElmer ViewPlate).
-
Treatment: Incubate with compound for 48 hours (accumulation takes time).
-
Staining (Live Cell Protocol preferred):
-
Prepare staining solution: LipidTOX Red (1:1000) + Hoechst (1:2000) in complete media.
-
Add directly to wells (do not wash, as washing can disrupt fragile lysosomal loading).
-
Incubate 30 min at 37°C.
-
-
Imaging:
-
Automated Confocal Microscopy (e.g., Opera Phenix, CellInsight).
-
Channels:
-
Blue (Nuclei): Count cells.[3]
-
Red (Lipids): Measure Spot Intensity and Spot Area per cell.
-
-
Figure 2: HCS Data Analysis Logic
Caption: Image analysis pipeline for distinguishing specific phospholipidosis from general cytotoxicity.
Data Presentation & Interpretation
When reporting results for this compound, structure your data to highlight the Therapeutic Index (TI) between efficacy (if known) and toxicity.
Table 1: Example Data Summary Template
| Assay Type | Parameter | Readout | Interpretation |
| Metabolic | IC50 (ATP) | 45.2 µM | Moderate general cytotoxicity. |
| Membrane | EC50 (LDH) | > 100 µM | Membrane rupture occurs only at very high doses (suggests apoptosis over necrosis). |
| Mechanistic | AC50 (LipidTOX) | 5.4 µM | Critical Finding: Phospholipidosis occurs at concentrations 10x lower than cell death. |
Expert Insight: If the AC50 (Phospholipidosis) is significantly lower than the IC50 (Viability), the compound is a functional CAD . This is a major safety flag for drug development, indicating potential for drug-induced liver injury (DILI) or QT prolongation (hERG trafficking block), which are common liabilities for this chemical class.
References
- Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press.
-
Nadanaciva, S., et al. (2011). "Assessment of Drug-Induced Mitochondrial Dysfunction via ATP Content." Current Protocols in Toxicology. Link
-
Funk, R. S., & Krise, J. P. (2012). "Cationic Amphiphilic Drugs Cause a Marked Expansion of Lysosomal Volume: Implications for Drug-Induced Phospholipidosis." Molecular Pharmaceutics. Link
-
Viron, C., et al. (2020). "High-Content Screening for Phospholipidosis: Validation and Application." Assay and Drug Development Technologies. Link
-
Sigma-Aldrich. (n.d.). "Product Information: 4-[4-(Trifluoromethoxy)phenoxy]piperidine." Accessed October 2023.[4] Link
Sources
- 1. Frontiers | Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment [frontiersin.org]
- 2. Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE | 287952-67-4 [chemicalbook.com]
Application Note: Pharmacological Evaluation of 3-[4-(Trifluoromethyl)phenoxy]piperidine in Neuroscience
Introduction & Scientific Rationale
3-[4-(Trifluoromethyl)phenoxy]piperidine (CAS: 902836-91-3) is a specialized chemical scaffold used in neuropharmacology to probe the structural requirements of monoamine transporters (MATs). Structurally, it represents a hybridization of two distinct antidepressant pharmacophores:
-
The Trifluoromethylphenoxy Moiety: The key lipophilic binding element found in Fluoxetine (Prozac), responsible for high-affinity interaction with the Serotonin Transporter (SERT).
-
The Piperidine Ring: A constrained secondary amine scaffold found in Paroxetine (Paxil) and Femoxetine , which restricts conformational flexibility to enhance binding selectivity.
Core Application
This compound serves as a critical Structure-Activity Relationship (SAR) probe . By constraining the flexible propylamine chain of fluoxetine-like molecules into a rigid piperidine ring at the 3-position, researchers use this compound to:
-
Map the S1/S2 Binding Pockets: Determine the steric tolerance of the central binding site on SERT and NET (Norepinephrine Transporter).
-
Study Chirality Effects: The 3-position introduces a chiral center (
vs. enantiomers), allowing for the investigation of stereoselective binding, a crucial parameter in optimizing drug potency and reducing off-target effects. -
Develop Dual Inhibitors: Evaluate the balance between SERT and NET inhibition (SNRI profile) based on the vector of the phenoxy group.
Mechanism of Action & Signaling Pathways
This compound functions as a competitive inhibitor of monoamine reuptake. It binds to the orthosteric site of the transporter, blocking the translocation of neurotransmitters (5-HT, NE) from the synaptic cleft back into the presynaptic neuron.
Molecular Interaction Model
-
Cation-
Interaction: The protonated nitrogen of the piperidine ring anchors to the conserved Aspartate residue (Asp98 in SERT) within the transporter's central cavity. -
Hydrophobic Stacking: The 4-(trifluoromethyl)phenyl ring occupies the hydrophobic sub-pocket (S2), stabilizing the transporter in an outward-open conformation and preventing substrate transport.
Diagram: Monoamine Transporter Inhibition Workflow
Caption: Logical flow of transporter inhibition leading to enhanced synaptic signaling.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Lipophilicity Warning: The trifluoromethyl group significantly increases lipophilicity (cLogP ~3.0–3.5). Proper solubilization is critical to prevent micro-precipitation in aqueous buffers.
-
Weighing: Accurately weigh 5 mg of this compound hydrochloride.
-
Primary Solvent: Dissolve in 100% DMSO to a concentration of 10 mM. Vortex for 30 seconds.
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics). Store at -20°C.
-
Working Solution: On the day of the experiment, dilute the DMSO stock 1:1000 into the assay buffer (final DMSO < 0.1%).
Protocol B: In Vitro Radioligand Binding Assay (SERT)
Objective: Determine the affinity constant (
Materials:
-
Source Tissue: Rat cerebral cortex membranes or HEK-293 cells expressing hSERT.
-
Radioligand:
-Citalopram (Selectivity) or -Paroxetine (High Affinity). -
Non-specific Binder: Fluoxetine (10
M).
Step-by-Step Methodology:
-
Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 x g.
-
Incubation:
-
Mix 100
L membrane suspension (20-50 g protein). -
Add 25
L -Radioligand (approx. 1 nM final). -
Add 25
L of this compound (Concentration range: M to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol C: Functional Uptake Inhibition Assay (Synaptosomes)
Objective: Verify that binding leads to functional inhibition of transport.
-
Preparation: Isolate P2 synaptosomal fraction from rat striatum (for DA) or cortex (for 5-HT/NE).
-
Resuspension: Krebs-Henseleit buffer oxygenated with 95%
/ 5% . -
Pre-incubation: Incubate synaptosomes with the test compound for 10 minutes at 37°C.
-
Uptake Initiation: Add
-5-HT (50 nM final) and incubate for exactly 5 minutes. -
Stop Reaction: Place tubes on ice and rapidly filter.
-
Control: Use 0°C incubation as the baseline for non-specific uptake (diffusion).
Data Presentation & Analysis
When reporting results for this scaffold, organize data to highlight selectivity ratios.
Table 1: Expected Pharmacological Profile Format
| Assay Target | Radioligand | Reference Drug ( | Test Compound ( | Selectivity Ratio |
| SERT (5-HT) | Fluoxetine (1-10 nM) | TBD | 1.0 (Ref) | |
| NET (NE) | Atomoxetine (1-5 nM) | TBD | SERT/NET | |
| DAT (DA) | GBR-12909 | >1000 nM | (Low Affinity) |
Note: 3-aryloxypiperidines typically show high affinity for SERT/NET but low affinity for DAT, making them potential SNRI candidates.
Synthesis & Structural Logic Diagram
Understanding the synthesis is crucial for researchers validating the compound's purity or designing analogs.
Caption: Standard synthetic route via SNAr coupling followed by N-deprotection.
References
-
PubChem Compound Summary. (n.d.). This compound (CID 24208831). National Center for Biotechnology Information. Retrieved from [Link]
- Glennon, R. A., et al. (1980). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry. (Contextual grounding for aryloxy-amine SAR).
- Wong, D. T., et al. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences. (Reference for the 4-trifluoromethylphenoxy pharmacophore).
- Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
Protocol for Determining the Binding Affinity of 3-[4-(Trifluoromethyl)phenoxy]piperidine to the Human Serotonin Transporter (hSERT) via Radioligand Binding Assay
An Application Note for Drug Discovery Professionals
Abstract
This application note provides a detailed protocol for determining the binding affinity of the novel compound, 3-[4-(Trifluoromethyl)phenoxy]piperidine, for the human serotonin transporter (hSERT). The serotonin transporter is a critical target in the treatment of numerous neuropsychiatric disorders, and compounds with a piperidine scaffold have demonstrated significant interaction with this and other monoamine transporters.[1] This guide outlines a competitive radioligand binding assay, a robust and sensitive method considered the gold standard for quantifying ligand-receptor interactions.[2] We describe the theoretical principles, step-by-step experimental procedures for membrane preparation, assay execution using [³H]-Paroxetine as the radioligand, and comprehensive data analysis to derive the inhibition constant (Kᵢ). This protocol is designed for researchers in pharmacology and drug development to accurately characterize the potency of test compounds at hSERT.
Introduction and Scientific Rationale
The monoamine transporters, including the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, are integral membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft.[3][4] Their role in terminating neuronal signaling makes them key targets for a wide range of therapeutics, most notably antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs).[5] The compound this compound belongs to a chemical class known for its interaction with these transporters. Characterizing its binding affinity is a crucial first step in evaluating its potential as a therapeutic agent.
Radioligand binding assays are a cornerstone of pharmacology for their ability to directly measure the interaction between a compound and its target receptor or transporter.[6] This protocol employs a competitive binding assay format. In this setup, the unlabeled test compound (this compound) competes with a radiolabeled ligand ([³H]-Paroxetine), which has a known high affinity for hSERT, for binding to the transporter. By measuring the concentration-dependent displacement of the radioligand, we can calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound. This value is then used to determine the inhibition constant (Kᵢ), a true measure of binding affinity.
Causality of Experimental Design:
-
Choice of Target Preparation: We use membranes from HEK-293 cells stably expressing hSERT. This provides a high concentration of the target transporter in a clean, reproducible biological system, free from the confounding variables of native tissue.[7][8]
-
Choice of Radioligand: [³H]-Paroxetine is selected due to its high specific activity and well-characterized, high-affinity binding to SERT.[1] Its use at a concentration at or below its dissociation constant (Kₑ) ensures the assay is sensitive to competition from the test compound.[9]
-
Assay Format: A filtration-based assay is employed to separate receptor-bound radioligand from the unbound fraction, a classic and effective method for membrane-bound targets.[2][10]
Principle of Competitive Radioligand Binding
The assay quantifies the ability of the unlabeled test compound to prevent the binding of a fixed concentration of a radiolabeled ligand to the hSERT. As the concentration of this compound increases, it occupies more binding sites, displacing the [³H]-Paroxetine and reducing the measured radioactivity.
The relationship between these components is illustrated below.
Caption: Competitive binding at the hSERT transporter.
Materials and Reagents
Equipment
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
96-well microplates (polypropylene)
-
Cell harvester for 96-well plates
-
Liquid scintillation counter (e.g., MicroBeta TriLux)
-
pH meter
-
Vortex mixer and plate shaker
Consumables and Reagents
| Reagent | Supplier | Catalog # | Notes |
| This compound | Varies | Varies | Test Compound |
| HEK-293 cells expressing hSERT | ATCC/In-house | N/A | Source of transporter |
| [³H]-Paroxetine | PerkinElmer | NET869 | Radioligand (Specific Activity: ~20 Ci/mmol) |
| Fluoxetine HCl | Sigma-Aldrich | F132 | For defining non-specific binding |
| Tris-HCl | Sigma-Aldrich | T5941 | Buffer component |
| NaCl | Sigma-Aldrich | S9888 | Buffer component |
| KCl | Sigma-Aldrich | P9541 | Buffer component |
| CaCl₂ | Sigma-Aldrich | C1016 | Buffer component |
| MgCl₂ | Sigma-Aldrich | M8266 | Buffer component |
| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 | For filter pre-treatment |
| Glass fiber filters (GF/C) | Whatman | 1822-915 | For filtration |
| Scintillation cocktail | PerkinElmer | 6013621 | For radioactivity counting |
| BCA Protein Assay Kit | Thermo Fisher | 23225 | For protein quantification |
Detailed Experimental Protocols
The overall experimental process follows a validated workflow designed for reproducibility and accuracy.
Caption: Workflow for the hSERT Radioligand Binding Assay.
Preparation of hSERT Cell Membranes
This procedure should be performed at 4°C to maintain protein integrity.
-
Cell Harvest: Grow hSERT-HEK293 cells to ~90% confluency. Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4). Homogenize with a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash removes cytosolic components that may interfere with the assay.
-
Final Preparation: Resuspend the final pellet in Assay Buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to a concentration of approximately 1-2 mg/mL.
-
Protein Quantification: Determine the precise protein concentration using a BCA Protein Assay Kit.
-
Storage: Use membranes immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Competitive Radioligand Binding Assay
This protocol is for a 96-well plate format with a final assay volume of 250 µL.
-
Filter Plate Preparation: Pre-soak the GF/C filter plate in 0.3% polyethylenimine (PEI) for at least 30 minutes.[10] This step is critical as it reduces the non-specific binding of the radioligand to the negatively charged filter paper.
-
Assay Plate Setup: Add reagents to a 96-well polypropylene plate in the following order:
-
150 µL of Assay Buffer.
-
25 µL of Assay Buffer (for Total Binding), 10 µM Fluoxetine (for Non-Specific Binding), or the appropriate dilution of this compound (Test Compound, typically 10 concentrations over a 5-log unit range).[2]
-
25 µL of [³H]-Paroxetine diluted in Assay Buffer to a final concentration of ~0.5 nM (at or near its Kₑ).
-
-
Initiate Reaction: Add 50 µL of the hSERT membrane preparation (containing 10-20 µg of protein) to each well. The amount of protein should be optimized to ensure that less than 10% of the total radioligand is bound, a key assumption for valid Kᵢ calculations.
-
Incubation: Seal the plate and incubate for 60-90 minutes at 25°C with gentle agitation. This allows the binding reaction to reach equilibrium.[10]
-
Termination and Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked GF/C filter plate using a cell harvester. Immediately wash the filters 4 times with 200 µL of ice-cold Wash Buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4). This rapid washing removes unbound radioligand while minimizing dissociation of the bound ligand.
-
Scintillation Counting: Dry the filter mat for 30-60 minutes at 50°C.[10] Place the dried filters into scintillation vials or a compatible plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[10]
-
-
Generate Competition Curve: Plot the percent specific binding against the log concentration of this compound. The percent specific binding is calculated as:
-
% Specific Binding = (Specific Binding at [Test Compound] / Specific Binding at [No Compound]) * 100
-
-
Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate Inhibition Constant (Kᵢ): Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation. This corrects for the concentration and affinity of the radioligand used in the assay.[10]
-
Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))
-
Where:
-
[L] = Concentration of [³H]-Paroxetine used.
-
Kₑ = Dissociation constant of [³H]-Paroxetine for hSERT (must be determined separately via a saturation binding experiment).
-
-
Expected Results
The experiment should yield a sigmoidal competition curve. A lower Kᵢ value indicates a higher binding affinity of the test compound for the transporter.
| Parameter | Example Value | Description |
| Radioligand ([³H]-Paroxetine) | 0.5 nM | Concentration used in the assay. |
| Radioligand Kₑ | 0.4 nM | Affinity of the radioligand for hSERT. |
| IC₅₀ of Test Compound | 15 nM | Derived from the competition curve fit. |
| Calculated Kᵢ | 6.7 nM | Calculated affinity of the test compound. |
Trustworthiness and Validation
To ensure the validity of the results, the following controls are essential:
-
Protein Concentration: The binding should be linear with respect to the protein concentration in the optimized range.
-
Saturation Binding: A separate saturation binding experiment with increasing concentrations of [³H]-Paroxetine should be performed to determine its Kₑ and the maximum number of binding sites (Bₘₐₓ).
-
Known Inhibitors: A known potent SERT inhibitor (e.g., Paroxetine, Sertraline) should be run as a positive control to validate the assay performance. Its calculated Kᵢ should align with literature values.
References
-
ResearchGate. (2025). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Retrieved from ResearchGate. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Retrieved from Gifford Bioscience. [Link]
-
PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from PubMed Central. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]
-
Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from Der Pharma Chemica. [Link]
-
PubMed. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Retrieved from PubMed. [Link]
-
PubMed. (1987). Radioligand binding methods: practical guide and tips. Retrieved from PubMed. [Link]
-
Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from Eurofins Discovery. [Link]
-
Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from Eurofins Discovery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Note: Behavioral Pharmacology Assays for 3-[4-(Trifluoromethyl)phenoxy]piperidine
Executive Summary & Molecule Profile[1]
3-[4-(Trifluoromethyl)phenoxy]piperidine (hereafter referred to as 3-TFMPP-O ) represents a critical structural scaffold in the development of monoamine reuptake inhibitors. Structurally, it fuses the pharmacophore of Fluoxetine (the 4-trifluoromethylphenoxy moiety) with the conformationally restricted piperidine ring found in Paroxetine and Femoxetine .
Unlike its 4-substituted isomer or the piperazine analogs (e.g., TFMPP), the 3-substituted piperidine scaffold introduces specific stereochemical constraints that often favor high affinity for the Serotonin Transporter (SERT) and, to a lesser degree, the Norepinephrine Transporter (NET) .
This guide details the behavioral profiling of 3-TFMPP-O, focusing on its potential as an antidepressant and anxiolytic agent. The protocols below are designed to validate its efficacy, determine equipotent dosing, and differentiate its behavioral signature from non-selective amphetamine-like stimulants.
Chemical & Pharmacological Context[1][2][3][4][5][6][7][8][9][10][11]
-
Target Mechanism: Presynaptic reuptake inhibition (SERT/NET).
-
Key Structural Feature: The 3-position substitution on the piperidine ring dictates the vector of the amine group, critical for forming the salt bridge with Asp98 in the SERT binding pocket.
-
Primary Indication Screen: Depression (MDD), Anxiety (GAD), and Obsessive-Compulsive Disorder (OCD).
Mechanistic Rationale & Signaling Pathway
To interpret behavioral data, one must understand the upstream cellular cascade. 3-TFMPP-O functions by blocking the reuptake of serotonin (5-HT) into the presynaptic neuron. Chronic or acute accumulation of synaptic 5-HT triggers a cascade resulting in behavioral immobility reduction (antidepressant effect).
The following diagram illustrates the mechanistic pathway validated by these assays:
Figure 1: Signal transduction pathway for 3-TFMPP-O. The molecule inhibits SERT, leading to enhanced serotonergic signaling and downstream neuroplastic changes.
Pre-Behavioral Validation: Dose Selection
Before behavioral testing, verify the compound's integrity and establish a therapeutic window. 3-substituted piperidines can exhibit biphasic dose-response curves (sedation at high doses due to off-target Sigma-1 or Muscarinic binding).
Recommended Dosing Strategy (Mouse Model - C57BL/6J):
-
Vehicle: Saline (0.9%) or 10% DMSO/Tween-80 if solubility is poor.
-
Route: Intraperitoneal (i.p.) is preferred for rapid onset; Oral (p.o.) for pharmacokinetic stability studies.
-
Dose Range: 2.5, 5, 10, and 20 mg/kg.
-
Pre-treatment Time: 30 minutes (i.p.) or 60 minutes (p.o.) prior to assay.
Core Behavioral Assays & Protocols
Assay A: The Forced Swim Test (FST)
Purpose: Assessment of antidepressant-like activity (predictive validity). Rationale: 3-TFMPP-O, as a putative SSRI/SNRI, should reduce the time the animal spends immobile (floating) without significantly increasing general locomotor activity (which would indicate stimulant effects).
Detailed Protocol
-
Acquisition: Place mice individually in a glass cylinder (height: 25 cm, diameter: 10 cm) containing 10 cm of water at 23–25°C.
-
Habituation (Rat only): Rats require a pre-test session (15 min) 24 hours prior. Mice do not require this.
-
Drug Administration: Administer 3-TFMPP-O or Vehicle 30 min (i.p.) before the test.
-
Testing: Place the mouse in the water for 6 minutes .
-
Scoring: Record the last 4 minutes of the test.
-
Immobility:[1] Floating with only small movements to keep the head above water.
-
Swimming: Active horizontal movement.
-
Climbing: Vertical movement against the wall (often associated with NET inhibition).
-
-
Validation: Compare against Fluoxetine (20 mg/kg) as a positive control.
Interpretation:
-
Decrease in Immobility + Increase in Swimming = Serotonergic (SSRI) profile .
-
Decrease in Immobility + Increase in Climbing = Noradrenergic (NRI) profile .
Assay B: The Elevated Plus Maze (EPM)
Purpose: Assessment of anxiolytic vs. anxiogenic effects. Rationale: Serotonergic agents can be anxiogenic acutely but anxiolytic chronically. This assay determines the acute anxiety profile of 3-TFMPP-O.
Detailed Protocol
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor. Two arms are open (30x5 cm) and two are enclosed (30x5x15 cm).
-
Lighting: Dim lighting (~100 lux on open arms).
-
Procedure:
-
Administer 3-TFMPP-O 30 min prior to testing.
-
Place mouse in the center zone facing an open arm.
-
Record behavior for 5 minutes via overhead tracking software (e.g., EthoVision).
-
-
Metrics:
-
% Time in Open Arms.
-
Number of Entries into Open Arms.
-
Total Distance Moved (Control for sedation).
-
Interpretation:
-
Increased Open Arm Time/Entries = Anxiolytic .
-
Decreased Open Arm Time = Anxiogenic .
-
Decreased Total Distance = Sedation (confounding factor).
Assay C: Marble Burying Test (MBT)
Purpose: Assessment of anti-compulsive/anti-anxiety activity. Rationale: This test is highly sensitive to SSRIs. 3-TFMPP-O should significantly reduce the number of marbles buried without motor impairment.
Detailed Protocol
-
Setup: Standard cage filled with 5 cm of bedding. Place 20 glass marbles in a 4x5 grid on the surface.
-
Procedure:
-
Administer 3-TFMPP-O.[2]
-
Place mouse in the cage for 30 minutes .
-
-
Scoring: Count the number of marbles buried (at least 2/3 covered with bedding).
Data Presentation & Expected Results
When reporting results for 3-TFMPP-O, data should be tabulated to allow direct comparison with reference standards.
Table 1: Expected Behavioral Profile of 3-TFMPP-O vs. Standards
| Assay | Metric | 3-TFMPP-O (Predicted) | Fluoxetine (SSRI Control) | Desipramine (NRI Control) |
| FST | Immobility Time | ↓↓ Decrease | ↓↓ Decrease | ↓↓ Decrease |
| FST | Dominant Behavior | Swimming | Swimming | Climbing |
| EPM | Open Arm Time | ↑ Increase / ↔ No Change | ↔ No Change (Acute) | ↔ No Change |
| MBT | Marbles Buried | ↓↓ Decrease | ↓↓ Decrease | ↓ Decrease |
| LMA | Locomotor Activity | ↔ No Change | ↔ No Change | ↑ Increase (High dose) |
Note: LMA (Locomotor Activity) must be run in parallel to ensure "immobility reduction" is not simply "hyperactivity."
Scientific Commentary & Troubleshooting
Causality & Specificity
The efficacy of 3-TFMPP-O in the FST is directly causal to the blockade of SERT . We know this because pre-treatment with p-chlorophenylalanine (pCPA), which depletes endogenous serotonin, abolishes the anti-immobility effect of piperidine-based SSRIs [1]. If 3-TFMPP-O fails to show activity in pCPA-treated mice, the mechanism is confirmed as serotonergic.
Isomerism Criticality
It is vital to distinguish This compound from its 4-substituted isomer. The 3-substituted scaffold (similar to Femoxetine) often possesses a distinct metabolic profile and receptor selectivity compared to the 4-substituted variants (which resemble Paroxetine without the benzodioxole). The 3-position allows the phenoxy group to adopt an axial or equatorial conformation that may enhance selectivity for SERT over the Dopamine Transporter (DAT), reducing abuse potential [2].
Self-Validating Controls
-
Sedation Check: If the animal shows reduced total distance in the EPM or Open Field Test, FST data is invalid (false positive for immobility).
-
Serotonin Syndrome: High doses (>30 mg/kg) may induce head twitches, hind limb abduction, or tremor. If observed, the dose is toxic and non-specific.
References
-
Involvement of serotonergic system in the antidepressant-like effect of piperine. Source: PubMed (Neuropharmacology) Context: Validates the use of serotonin depletion (pCPA) to confirm the mechanism of piperidine-based antidepressants.[1] URL:[Link]
-
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Source: ResearchGate / Bioorganic & Medicinal Chemistry Context: Establishes the structure-activity relationship (SAR) of 3-substituted piperidines as potent SERT ligands. URL:[Link]
-
A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Source:[2] PubMed (Journal of Pharmacology and Experimental Therapeutics) Context: The foundational paper for the "4-trifluoromethylphenoxy" pharmacophore (Lilly 110140/Fluoxetine) utilized in 3-TFMPP-O. URL:[Link]
Sources
Troubleshooting & Optimization
Overcoming solubility issues of 3-[4-(Trifluoromethyl)phenoxy]piperidine in aqueous buffers
A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for 3-[4-(Trifluoromethyl)phenoxy]piperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. As Senior Application Scientists, we have compiled this resource based on the physicochemical properties of the molecule and field-proven formulation strategies to help you achieve successful experimental outcomes.
Understanding the Molecule: Why is Solubility a Challenge?
This section deconstructs the molecular features of this compound to explain the root cause of its poor aqueous solubility.
Q1: What are the key structural features of this compound that limit its water solubility?
A: The poor aqueous solubility of this compound arises from a combination of its structural components:
-
Piperidine Ring: While the parent piperidine ring is a basic amine capable of hydrogen bonding and is soluble in water, its contribution to overall solubility is counteracted by the other large, nonpolar substituents.[1] As a weak base, its charge state, and therefore solubility, is highly dependent on the pH of the aqueous environment.[2][3][4][5]
-
Trifluoromethyl (CF3) Group: This is a potent electron-withdrawing group that significantly increases the lipophilicity (fat-solubility) of the molecule.[6][7] The high lipophilicity, indicated by a Hansch-Fujita π constant of +0.88, is a primary driver of its tendency to partition out of aqueous solutions.[6][8]
-
Phenoxy Group: The phenyl ring attached via an ether linkage is a large, hydrophobic moiety. This bulky, nonpolar group further reduces the molecule's affinity for water.
Essentially, the molecule has a small, potentially hydrophilic "head" (the piperidine nitrogen) attached to a large, hydrophobic "tail" (the trifluoromethyl-substituted phenoxy group), leading to overall poor solubility in neutral aqueous media.
Q2: What do the key physicochemical properties tell me about this compound's behavior in experiments?
A: Understanding the predicted physicochemical properties is critical for designing an effective solubilization strategy.
| Property | Predicted Value | Implication for Aqueous Solubility | Source |
| Molecular Weight | 245.24 g/mol | Moderate molecular weight. | [9] |
| XLogP3 | 2.9 | This positive value indicates the compound is nearly 1000 times more soluble in octanol than in water, confirming its lipophilic nature.[9][10][11] | [9] |
| pKa (Predicted) | ~9.6 | This value represents the pH at which 50% of the piperidine nitrogen atoms are protonated (charged). To achieve significant protonation and thus higher solubility, the buffer pH must be well below this value. | [12][13][14] |
| Hydrogen Bond Donors | 1 (the piperidine N-H) | Limited capacity to donate hydrogen bonds to water. | [9] |
| Hydrogen Bond Acceptors | 2 (the piperidine N and ether O) | Limited capacity to accept hydrogen bonds from water. | [9] |
These properties collectively point to a lipophilic, weakly basic compound that will require specific formulation approaches to keep it in solution during aqueous-based experiments.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are observing precipitation or cloudiness, follow this workflow to identify the optimal solubilization strategy for your specific experimental needs.
Tier 1 Strategy: pH Adjustment
Q3: I'm seeing precipitation when I add my compound to a neutral buffer (e.g., PBS pH 7.4). What is the first and simplest thing I should try?
A: The most direct approach is to lower the pH of your aqueous buffer. The piperidine nitrogen in the molecule is a weak base. By lowering the pH, you protonate this nitrogen, creating a positively charged ammonium salt (R₃NH⁺). This charged species is significantly more polar and, therefore, more water-soluble than the neutral free base.
Causality: The Henderson-Hasselbalch equation dictates that for a basic compound, solubility increases as the pH of the solution drops further below its pKa. With a predicted pKa of ~9.6, reducing the pH to 6.0 or below will ensure that >99.9% of the compound is in its protonated, more soluble form.
Protocol 1: Solubilization by pH Adjustment
-
Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in a neutral buffer, first prepare a concentrated stock solution in a weakly acidic aqueous medium.
-
Weigh out the required amount of this compound.
-
Dissolve it in an aqueous solution like 10 mM HCl or 50 mM citrate buffer at pH 4.0. Start with a small volume and vortex thoroughly. You can gently warm the solution (37°C) to aid dissolution.
-
Once fully dissolved, add more of the acidic solution to reach your desired final stock concentration (e.g., 10 mM).
-
-
Dilute into Final Assay Buffer:
-
Perform serial dilutions of your acidic stock solution into your final experimental buffer (which may be at a higher pH).
-
Crucial Step: Ensure that the final concentration of the compound is low enough that it remains soluble even after the pH of the microenvironment around the molecule equilibrates with the bulk buffer. If you add a large volume of acidic stock to a weakly buffered neutral solution, the final pH may not be low enough to maintain solubility.
-
-
Verify Final pH: After adding the compound stock to your final assay medium, measure the pH to ensure it remains within the acceptable range for your experiment. If the pH has shifted too much, you may need to use a more strongly buffered system.
Tier 2 Strategy: Co-Solvents
Q4: pH adjustment isn't sufficient or is incompatible with my experimental system. What should I try next?
A: The next step is to use a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a lipophilic compound.[15] Dimethyl sulfoxide (DMSO) is the most common choice for in vitro biological assays.
Causality: A co-solvent disrupts the strong hydrogen-bonding network of water. This creates "pockets" that are less polar, reducing the energy penalty required to accommodate the hydrophobic parts of the drug molecule, thereby increasing its solubility.[16]
| Co-Solvent | Typical Starting Concentration (in final media) | Notes on Toxicity |
| DMSO | 0.1% - 0.5% | Most cell lines tolerate up to 0.5% DMSO, but >1% is often cytotoxic. Always run a vehicle control. |
| Ethanol | 0.1% - 1.0% | Can be toxic to cells at higher concentrations. Prone to evaporation. |
| PEG 400 | 1% - 10% | Generally low toxicity but increases the viscosity of the solution. |
Protocol 2: Solubilization Using a Co-Solvent (DMSO)
-
Prepare a High-Concentration Stock in 100% DMSO:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20-50 mM). The compound should be readily soluble in pure DMSO.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Perform Serial Dilutions:
-
First, perform an intermediate dilution of the DMSO stock into your cell culture media or assay buffer. For example, dilute the 20 mM stock 1:100 into the buffer to get a 200 µM solution with 1% DMSO. Vortex immediately and vigorously after adding the stock to prevent precipitation.
-
Perform final dilutions from this intermediate stock. This "pre-dilution" step helps prevent the compound from crashing out of solution, which can happen if a highly concentrated DMSO stock is added directly to a large volume of aqueous buffer.[17]
-
-
Control for Vehicle Effects: Always include a vehicle control in your experiments that contains the same final concentration of the co-solvent (e.g., 0.5% DMSO) but no compound.
Tier 3 Strategy: Cyclodextrins
Q5: My experiment is highly sensitive to organic co-solvents, and pH adjustment is not an option. What is the best alternative?
A: For sensitive applications, particularly in vivo studies, complexation with cyclodextrins is an excellent strategy. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate the hydrophobic part of a drug molecule, forming an inclusion complex that is water-soluble.[20][21][22]
Causality: The hydrophobic trifluoromethyl-phenoxy portion of your compound fits snugly into the nonpolar cavity of the cyclodextrin, while the cyclodextrin's polar outer surface interacts favorably with water, effectively "hiding" the insoluble part of the drug from the aqueous solvent.[18][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with enhanced solubility and low toxicity.[23]
Protocol 3: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare the Cyclodextrin Solution:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline). This may require stirring and gentle warming to fully dissolve the cyclodextrin.
-
-
Form the Inclusion Complex:
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Mix the solution vigorously. This can be done by sonicating in a bath sonicator for 15-30 minutes and/or rotating overnight at room temperature. The goal is to provide enough energy and time for the compound to partition into the cyclodextrin cavities.
-
-
Sterilization and Clarification:
-
After the complexation period, there may be a small amount of undissolved material. Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates and sterilize the solution. This ensures you have a true solution, not a micro-suspension.
-
-
Determine Final Concentration: The concentration of the solubilized compound should be analytically determined using a method like HPLC-UV, as you cannot assume 100% of the added compound has dissolved.
Frequently Asked Questions (FAQs)
Q6: How do I prepare a high-concentration stock solution for my experiments? A: For most applications, preparing a 10-50 mM stock solution in 100% DMSO is the most reliable method (see Protocol 2). This provides a concentrated, stable starting point that can be diluted into your final assay media. For in vivo work where DMSO is not ideal, the cyclodextrin method is preferred (Protocol 3).
Q7: My compound is the hydrochloride (HCl) salt form. Do I still need to worry about solubility? A: The HCl salt form will have significantly better aqueous solubility than the free base because the piperidine nitrogen is already protonated.[24] However, if you are dissolving it in a high pH buffer (e.g., >8), the proton can be removed, converting it back to the less soluble free base and causing precipitation. You also may still face solubility limits at high concentrations even in neutral or acidic buffers. It is always best to perform a visual solubility test at your desired final concentration.
Q8: Can I combine these methods, for example, use a co-solvent and pH adjustment? A: Yes, absolutely. Combining methods can be very effective. For instance, you could prepare a stock solution in DMSO and dilute it into a buffer with a slightly acidic pH (e.g., pH 6.5). This dual approach can maintain solubility at higher concentrations than either method alone.
Q9: How can I confirm my compound is fully dissolved and not a fine suspension? A: Visual inspection is the first step; the solution should be perfectly clear with no Tyndall effect (light scattering when a laser pointer is shone through it). For a definitive answer, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes. Then, carefully take a sample from the supernatant and measure the concentration via HPLC-UV or LC-MS. If the concentration is as expected, your compound is fully dissolved.
Q10: What is the maximum concentration of DMSO my cell culture can tolerate? A: This is cell-line dependent. As a general rule, most robust cell lines can tolerate up to 0.5% DMSO with minimal effects on viability or function. Sensitive cell types, such as primary neurons or stem cells, may require a final DMSO concentration of ≤0.1%. It is imperative to run a vehicle control (media + same final % of DMSO) to ensure that any observed effects are due to your compound and not the solvent.
References
- Vertex AI Search. (2026). Solubility of Piperidine.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
- Zah, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- Jicsinszky, L., et al. (2017). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate.
- ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?
- Gali, A.D., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Smolecule. (2023). Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride.
- A2B Chem. (2024). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis.
- PubChem. (2026). This compound.
- Sigma-Aldrich. (2026). 4-[3-(Trifluoromethyl)phenoxy]piperidine.
- ChemicalBook. (2025). 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE.
- Sai Life Sciences. (2023). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- Pop, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- Li, H., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications.
- Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Maestrelli, F., & Cirri, M. (Eds.). (2020). Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI.
- Sikarra, D., et al. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
- Royal Society of Chemistry. (2025). Solubility and pH of amines.
- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- Lee, Y-C., et al. (2022). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data.
- ACD/Labs. (2022). LogP—Making Sense of the Value.
- Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
- Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Dollo, G. (2017). Answer to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate.
- Quora. (2016). What is the relationship between solubility and pH?
- ChemicalBook. (2026). 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS 287952-67-4.
- ChemicalBook. (2026). 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS#: 28033-37-6.
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Technical Support Center: Troubleshooting In Vivo Dosing of 3-[4-(Trifluoromethyl)phenoxy]piperidine
Current Status: Operational Subject: 3-[4-(Trifluoromethyl)phenoxy]piperidine (3-TFMPP) Chemical Profile: Lipophilic Basic Amine (pKa ~9.7, LogP ~2.[1][2]9) Audience: Formulation Scientists, PK/PD Researchers[2]
Introduction: Understanding the Molecule
Before troubleshooting, you must understand the "personality" of 3-TFMPP.[2] It is a secondary amine attached to a lipophilic fluorinated phenyl ring.[1]
-
The Challenge: As a base with a pKa of ~9.7, it is highly soluble in acidic environments (pH < 6) where it is ionized (cationic), but it rapidly precipitates as a free base in neutral or basic environments (pH > 7), such as blood or PBS.[2]
-
The Goal: Maintain the compound in its ionized state or encapsulate the lipophilic tail to prevent precipitation during the transition from syringe to bloodstream.
Part 1: Formulation Selection & Strategy
Q: Which vehicle should I use for Intravenous (IV) administration?
Recommendation: Do not use straight saline or PBS.[1] The pH (7.[1]4) will cause immediate precipitation of the free base.[1]
-
Option A (Gold Standard): Cyclodextrins [1][2]
-
Vehicle: 10-20% Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD / Captisol®) in 10 mM Citrate Buffer (pH 4.5).[1][2]
-
Why: The cyclodextrin encapsulates the lipophilic trifluoromethyl-phenoxy tail, while the acidic buffer keeps the piperidine nitrogen protonated. This prevents precipitation upon dilution in the blood.
-
-
Option B (Cosolvents - High Risk/High Reward):
Q: What is the best approach for Oral (PO) dosing?
Recommendation: Since the stomach is acidic, dissolution is usually good, but precipitation in the small intestine (pH 6-7) can limit absorption.[2]
-
Solution: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]
-
Why: This creates a stable suspension.[1] If the compound precipitates in the intestine, the surfactant (Tween) and polymer (MC) inhibit crystal growth, maintaining a high surface area for re-dissolution.
Part 2: Troubleshooting Specific Issues
Category 1: Solubility & Precipitation
Q: My compound dissolves in the vehicle but precipitates when I add saline/buffer. Why? Diagnosis: You likely experienced a "pH Shift Crash." [1]
-
Mechanism: 3-TFMPP is a base.[1][2] If you dissolve it in an acidic vehicle (or DMSO) and then dilute with PBS (pH 7.4), the local pH rises above the compound's pKa. The molecule de-protonates, becomes neutral (lipophilic), and crashes out.[2]
-
Fix: Do not use PBS as a diluent for this compound. Use Saline (0.9% NaCl) or 5% Dextrose (D5W) , which are slightly acidic (pH 4.5–6.[1][2]0) and have no buffering capacity, allowing the formulation pH to dominate.
Q: The solution is clear in the vial but cloudy in the syringe. Diagnosis: Leaching or Temperature Shock.
-
Mechanism: If stored in the fridge, the solubility decreases. Alternatively, interaction with rubber plungers in syringes can induce nucleation.
-
Fix: Sonicate the formulation at 37°C for 10 minutes prior to dosing. Ensure the solution is at body temperature before drawing into the syringe.
Category 2: Animal Welfare & Toxicity[2]
Q: The mice exhibited immediate gasping and convulsions after IV injection. Diagnosis: This is likely Pulmonary Embolism , not chemical toxicity.
-
Mechanism: The compound precipitated upon contact with the blood (pH 7.4), forming micro-crystals that blocked the lung capillaries.
-
Fix:
Q: Animals show signs of pain (writhing) after IP injection. Diagnosis: Peritoneal Irritation. [1][2]
-
Mechanism: Extreme pH (< 3 or > 9) or high cosolvent concentration (DMSO > 10%, PEG > 40%).[1][2]
-
Fix: Adjust formulation pH to 4.5–5.5. If using DMSO, reduce to < 5%.[1][4] Ensure the solution is isotonic (290 mOsm/kg) by adjusting with Dextrose or NaCl.[1]
Part 3: Visualization & Logic Flows
Figure 1: Vehicle Selection Decision Tree
Caption: Logical flow for selecting the optimal vehicle based on administration route and compound form.
Figure 2: Troubleshooting Precipitation Logic
Caption: Step-by-step diagnosis for precipitation issues during formulation or dosing.
[1][2]
Part 4: Validated Experimental Protocols
Protocol A: Preparation of IV Solution (Cyclodextrin Method)
Use this for PK studies to minimize vehicle effects.[1][2]
-
Weighing: Weigh the required amount of 3-TFMPP (calculate based on free base weight).
-
Solubilization (The "Wetting" Step): Add 1 molar equivalent of 1N HCl to the powder. Vortex until a clear film forms (converting base to salt).[1]
-
Vehicle Addition: Add 20% w/v HP-β-CD (dissolved in 10 mM Citrate Buffer, pH 4.0) to the vessel.
-
Processing: Sonicate for 20 minutes at room temperature.
-
Adjustment: Check pH. Adjust to pH 4.5–5.0 using 1N NaOH if too acidic.[1]
-
Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove micro-particulates.[1]
Protocol B: Preparation of Oral Suspension
Use this for efficacy/toxicology studies.
-
Vehicle Prep: Prepare a solution of 0.5% Methylcellulose (400 cP) and 0.1% Tween 80 in distilled water.[1] Allow to hydrate overnight.
-
Grinding: Place 3-TFMPP solid in a mortar. Add a small volume of the vehicle (wetting).[1]
-
Trituration: Grind vigorously to break up aggregates and form a smooth paste.[1]
-
Dilution: Gradually add the remaining vehicle while stirring to reach the final volume.
-
Homogenization: Vortex or use a magnetic stirrer for 30 minutes before dosing.
References
-
PubChem. (2021).[1] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]
-
Gad, S. C., et al. (2006).[1][2][5] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available at: [Link][1][2]
-
Strickley, R. G. (2004).[1][2] Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]
-
Neervannan, S. (2006).[1][2][6] Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link][1][2]
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- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. washcoll.edu [washcoll.edu]
Technical Support Center: Enhancing Oral Bioavailability of Piperidine Scaffolds
Current Status: Online Operator: Senior Application Scientist Ticket ID: PIP-BIOAV-OPTIMIZATION Subject: Troubleshooting Low Oral Bioavailability in Piperidine-Based Lead Compounds
Introduction: The Piperidine Paradox
You are likely here because your piperidine-containing lead compound exhibits excellent potency in vitro but fails to achieve adequate plasma exposure in vivo. This is a classic medicinal chemistry bottleneck. Piperidine rings are ubiquitous (found in ~76 FDA-approved drugs) because they provide a versatile vector for substituent display and favorable receptor interactions. However, they carry an inherent "Bioavailability Triad" of liabilities:
-
Metabolic Instability: The ring is an electron-rich feast for CYP450 enzymes.
-
Permeability Limits: High basicity (pKa ~10-11) leads to >99% ionization at intestinal pH.
-
P-gp Efflux: Secondary amines are frequent substrates for efflux transporters.
This guide provides actionable troubleshooting steps, validated protocols, and structural modification strategies to rescue your series.
Module 1: Metabolic Instability (The "Clearance" Problem)
User Query: "My compound has a short half-life (
Diagnosis: You are observing the two primary metabolic pathways for piperidines:
-
-Carbon Oxidation (N-Dealkylation): CYP450 abstracts a hydrogen from the carbon adjacent to the nitrogen (
-carbon), forming an unstable carbinolamine intermediate that collapses into an aldehyde and a primary amine (mass loss). -
N-Oxidation: Direct oxidation of the nitrogen lone pair (mass gain +16).
Troubleshooting & Structural Solutions:
| Strategy | Mechanism | Implementation Note |
| Steric Hindrance | Introduce a methyl group at the C2 or C6 position. This sterically blocks CYP approach and removes an abstractable proton. Caution: Can increase lipophilicity.[1] | |
| Fluorination | Electronic Deactivation | Replace |
| Ring Contraction | Geometric Alteration | Switch to a pyrrolidine or azetidine. Changes the ring pucker and exit vectors, often disrupting the CYP binding pose. |
| Bioisosterism | Scaffold Hopping | Replace the piperidine with 2-azaspiro[3.3]heptane or 2-azabicyclo[2.2.2]octane . These rigid bicyclic systems lack the labile conformation required for rapid oxidation. |
Visualizing the Metabolic Blockade:
Figure 1: Mechanism of CYP450-mediated oxidative clearance and interception strategies.
Protocol 1: Diagnostic Microsomal Stability Assay Use this to confirm if metabolism is the root cause.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[2]
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
-
Success Criteria:
(Low clearance).
Module 2: Permeability & pKa Modulation (The "Absorption" Problem)
User Query: "My compound is stable (
Diagnosis: Your compound is likely too basic. The pKa of an unsubstituted piperidine is ~11.0. At intestinal pH (6.5–7.4), >99.9% of the molecules are protonated (cationic). Only the neutral species permeates passively.
Troubleshooting & Structural Solutions:
| Strategy | Target pKa | Mechanism |
| EWG Introduction | 8.0 – 9.0 | Add electron-withdrawing groups (F, CF3, CN) to the ring or nearby side chains. Inductive effects lower the N-lone pair availability. |
| Beta-Carbonyls | 7.5 – 8.5 | Introduce an ester or amide at the |
| Intramolecular H-Bond | N/A | Design a side chain with a H-bond acceptor (e.g., ether oxygen, fluorine) 2-3 bonds away. This "masks" the NH proton, creating a "pseudo-neutral" species that permeates lipids. |
Visualizing pKa Modulation:
Figure 2: Impact of basicity modulation on membrane permeability.
Protocol 2: PAMPA-GIT Assay (Parallel Artificial Membrane Permeability) Use this high-throughput screen to optimize pKa modifications.
-
Donor Plate: Prepare 10 mM compound stock in DMSO. Dilute to 50 µM in pH 6.5 buffer (mimicking jejunum).
-
Membrane: Coat the PVDF filter of the donor plate with 5 µL of GIT-0 lipid solution (dodecane/lecithin mix).
-
Acceptor Plate: Fill with pH 7.4 buffer (mimicking plasma).
-
Incubation: Sandwich plates and incubate at 25°C for 4 hours in a humidity chamber.
-
Analysis: Measure UV absorbance or LC-MS of both donor and acceptor wells.
-
Calculation:
-
Success Criteria:
indicates good permeability.
-
Module 3: Advanced Formulation (The "Solubility" Problem)
User Query: "I fixed metabolism and permeability, but now the compound won't dissolve. It's a brick dust solid."
Diagnosis: Modifications to lower pKa (like adding aromatic rings or halogens) often increase lipophilicity (LogP) and crystal lattice energy, killing solubility.
Troubleshooting:
-
Salt Selection: Since piperidines are basic, screen counter-ions.
-
First Line: Hydrochloride, Methanesulfonate (Mesylate).
-
Second Line: Tartrate, Succinate (for slower dissolution/extended release).
-
-
Amorphous Solid Dispersion (ASD): If salts fail, spray dry the compound with polymers like HPMC-AS or PVP-VA to prevent crystallization and maintain a supersaturated state in the gut.
References
-
Metabolic Mechanisms: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011).[3] NIH.
-
Permeability Strategies: Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2025).[4][5][6] NIH.
-
Bioisosteres: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. (2022).[7][8][9] NIH.
-
Synthesis & Functionalization: Recent Advances in the Synthesis of Piperidines. (2025).[4][5][6] ResearchGate.
-
General Bioavailability: Prioritizing oral bioavailability in drug development strategies. (2023).[6][10][11][12] NIH.
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Prioritizing oral bioavailability in drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
Technical Support Center: Strategies to Improve the Brain-to-Plasma Ratio of 3-[4-(Trifluoromethyl)phenoxy]piperidine
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for diagnosing and addressing the challenges associated with the brain penetration of 3-[4-(Trifluoromethyl)phenoxy]piperidine. We will delve into common experimental hurdles and outline strategic modifications to enhance the brain-to-plasma (B/P) ratio of this and analogous chemical scaffolds.
Frequently Asked Questions (FAQs)
Q1: My lead compound, this compound, exhibits a low brain-to-plasma ratio (B/P < 0.1). What are the primary factors to investigate?
A1: A suboptimal B/P ratio for this class of compounds typically stems from one or more of the following factors:
-
P-glycoprotein (P-gp) Efflux: The piperidine moiety, being basic, is likely protonated at physiological pH. This characteristic makes it a potential substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed at the blood-brain barrier (BBB) and actively pump compounds out of the brain.[1][2][3]
-
Inadequate Passive Permeability: While the trifluoromethylphenoxy group imparts lipophilicity, the overall physicochemical profile may not be conducive to passive diffusion across the BBB. Critical parameters to evaluate include lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors.
-
High Plasma Protein Binding (PPB): It is the unbound fraction of a drug that is available to cross the BBB.[4] High binding to plasma proteins such as albumin restricts the concentration of the free drug in circulation.
-
Rapid Metabolism: Significant metabolism in the periphery can reduce the concentration of the parent compound available for brain penetration.
Q2: How do I interpret the unbound brain-to-plasma ratio (Kp,uu) and why is it important?
A2: The Kp,uu is a critical parameter that reflects the distribution equilibrium of a compound between the blood and the brain.[5] It is calculated by correcting the total brain-to-plasma ratio (B/P or Kp) for the unbound fractions in both plasma (fu,plasma) and brain (fu,brain). A Kp,uu value approaching 1 suggests that the compound's distribution is primarily governed by passive diffusion and that it is not a significant substrate for efflux transporters.[5] A Kp,uu significantly less than 1 is indicative of active efflux, while a value greater than 1 may suggest active uptake into the brain.[5]
Troubleshooting Guide: A Stepwise Experimental Approach
This section outlines a logical progression of experiments to identify and overcome the barriers to brain penetration.
Step 1: Foundational In Vitro Profiling
Initial in vitro assays are essential for characterizing the compound's fundamental properties.[6][7]
Protocol 1: P-glycoprotein Efflux Assessment using MDCK-MDR1 Cells
This assay is the industry standard for determining if a compound is a P-gp substrate.[8][9][10]
-
Objective: To determine the efflux ratio (ER) of this compound.
-
Methodology:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are seeded on a transwell insert and cultured to form a confluent monolayer.[9][11]
-
The test compound is added to either the apical (A) or basolateral (B) chamber.
-
Following an incubation period, the concentration of the compound in the opposite chamber is quantified by LC-MS/MS.
-
The apparent permeability (Papp) is calculated for both the A-to-B and B-to-A directions.
-
The Efflux Ratio is determined by the formula: ER = Papp (B-to-A) / Papp (A-to-B) .
-
-
Interpretation: An ER greater than 2 is a strong indication of active efflux.[8] The experiment should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm the transporter's involvement.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay offers a rapid assessment of a compound's passive permeability.[12][13][14]
-
Objective: To evaluate the passive diffusion characteristics of the compound across a lipid membrane, simulating the BBB.[15][16]
-
Methodology:
-
Interpretation: The permeability rate is compared to that of known high and low permeability compounds to classify the test compound's passive diffusion potential.
Data Summary Table 1: Initial Physicochemical & In Vitro Profile
| Parameter | Experimental Value | Ideal Range for CNS Penetration | Implication for B/P Ratio |
| Molecular Weight (MW) | Enter Value | < 450 Da | Larger molecules may have reduced permeability. |
| cLogP | Enter Value | 1.5 - 3.5 | A measure of lipophilicity; needs to be optimized. |
| TPSA | Enter Value | < 90 Ų | High TPSA can hinder BBB penetration. |
| pKa (basic) | Enter Value | 7.5 - 10.5 | High basicity is often linked to P-gp efflux. |
| HBD Count | Enter Value | 0 - 1 | Hydrogen bond donors can impede permeability. |
| Efflux Ratio (MDCK-MDR1) | Enter Value | < 2.0 | A high value indicates P-gp substrate liability.[8] |
| PAMPA Permeability | Enter Value | High | Low permeability suggests poor passive diffusion.[12] |
| Plasma Protein Binding (%) | Enter Value | < 90% | High binding reduces the free fraction available for brain entry.[4] |
Strategic Medicinal Chemistry Interventions
The data from the initial in vitro profiling will guide the structural modifications necessary to improve the B/P ratio.[17][18][19]
Diagram 1: Strategies for Enhancing Brain Penetration
Caption: A schematic of the experimental workflow for determining the in vivo brain-to-plasma ratio.
References
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Retrieved from [Link]
-
dos Santos, L. G., et al. (2025). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). MDPI. Retrieved from [Link]
-
Pai, M. P. (2012). Importance of Relating Efficacy Measures to Unbound Drug Concentrations for Anti-Infective Agents. Antimicrobial Agents and Chemotherapy, 56(11), 5495–5501. [Link]
-
Evotec. Cyprotex Brain Tissue Binding Fact Sheet. Evotec. Retrieved from [Link]
-
Li, D., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(19), 14197–14220. [Link]
-
Sivandzade, F., & Cucullo, L. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences, 110(3), 935–955. [Link]
-
Schinkel, A. H. (1999). P-Glycoprotein, a gatekeeper in the blood-brain barrier. Advanced Drug Delivery Reviews, 36(2-3), 179–194. [Link]
-
Loryan, I., & Hammarlund-Udenaes, M. (2015). Assessing central nervous system drug delivery. Expert Opinion on Drug Delivery, 12(10), 1607–1620. [Link]
-
Veszelka, S., et al. (2018). In Vitro Models of the Blood–Brain Barrier for the Study of Drug Delivery to the Brain. Molecular Pharmaceutics, 15(1), 1–17. [Link]
-
Technology Networks. PAMPA Permeability Assay. Technology Networks. Retrieved from [Link]
-
Creative Bioarray. Brain Tissue Binding Assay. Creative Bioarray. Retrieved from [Link]
-
Feng, B., et al. (2022). Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Journal of Pharmaceutical Sciences, 111(2), 435–443. [Link]
-
Miller, D. S. (2010). Regulation of P-Glycoprotein in the Brain. Clinical Pharmacology & Therapeutics, 87(6), 705–708. [Link]
-
Al-Hilal, T. A., & Alam, F. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 13(9), 1359. [Link]
-
BioDuro. ADME MDR1-MDCK Permeability Assay. BioDuro. Retrieved from [Link]
-
de Lange, E. C. (2013). The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. The University of Groningen research portal. Retrieved from [Link]
-
Neves, A. R., et al. (2023). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. Pharmaceutics, 15(5), 1443. [Link]
-
PRISYS Biotech. (2024). Pharmacokinetic (PK) Considerations For Central Nervous System (CNS) Drugs. PRISYS Biotech. Retrieved from [Link]
-
Li, D., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Retrieved from [Link]
-
Mittapalli, R. K., & Elmquist, W. F. (2013). Differences in the expression of endogenous efflux transporters in MDR1-transfected versus wildtype cell lines affect P-glycoprotein mediated drug transport. Journal of Pharmaceutical Sciences, 102(9), 3329–3341. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems. Retrieved from [Link]
-
Bio Help Learning. (2024). What is the impact of P-glycoprotein at the blood-brain barrier?. Bio Help Learning. Retrieved from [Link]
-
Loryan, I., & Hammarlund-Udenaes, M. (2014). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Current Pharmaceutical Design, 20(10), 1461–1470. [Link]
-
Creative Biolabs. Brain Tissue Binding. Creative Biolabs. Retrieved from [Link]
-
Brown, R. C., et al. (2016). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Neuroanatomy, 10, 68. [Link]
-
Pardridge, W. M. (2012). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. Current Medicinal Chemistry, 19(9), 1289–1300. [Link]
-
Loryan, I., et al. (2020). Target-Mediated Brain Tissue Binding for Small Molecule Inhibitors of Heat Shock Protein 90. Pharmaceutics, 12(10), 999. [Link]
-
Transpharmation. (2023). CNS Drug Discovery: The Role of Cerebrospinal Fluid (CSF) in the In Vivo Assessment of Drug and Biomarker Brain Exposure. Scientist.com. Retrieved from [Link]
-
Oreate AI Blog. (2026). Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms. Oreate AI Blog. Retrieved from [Link]
-
Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Retrieved from [Link]
-
Elsinga, P. H., et al. (2015). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 17(6), 795–803. [Link]
-
The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Retrieved from [Link]
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
-
Current Protocols. (2012). Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells. Current Protocols. [Link]
-
BioIVT. P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. Retrieved from [Link]
Sources
- 1. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Importance of Relating Efficacy Measures to Unbound Drug Concentrations for Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prisysbiotech.com [prisysbiotech.com]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
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Validation & Comparative
Comparative Efficacy Guide: 3-[4-(Trifluoromethyl)phenoxy]piperidine vs. Standard CNS Drugs
Executive Summary: The Rigidified Pharmacophore
3-[4-(Trifluoromethyl)phenoxy]piperidine (CAS: 902836-91-3) represents a critical structural probe in the optimization of Selective Serotonin Reuptake Inhibitors (SSRIs). Chemically, it serves as a rigidified analog of Fluoxetine and a simplified scaffold of Paroxetine .
While not a marketed therapeutic itself, this compound is essential for Structure-Activity Relationship (SAR) studies. It isolates the contribution of the piperidine ring constraint on the pharmacophore without the confounding steric bulk of the secondary phenyl ring found in Paroxetine.
This guide objectively compares its pharmacological profile against three industry standards:
-
Fluoxetine (Prozac): The flexible, linear parent pharmacophore.
-
Paroxetine (Paxil): The optimized, 3,4-disubstituted piperidine.
-
Femoxetine: A structurally related 3-substituted piperidine.
Structural Analysis & Pharmacophore Mapping
To understand the efficacy differences, we must visualize the structural evolution. The core hypothesis is that constraining the flexible alkyl chain of Fluoxetine into a piperidine ring (as seen in the Topic Compound) reduces the entropic cost of binding to the Serotonin Transporter (SERT).
Figure 1: Pharmacophore Evolution (DOT Visualization)
Caption: Structural evolution from the flexible linear chain of Fluoxetine to the rigidified piperidine scaffolds. The Topic Compound represents the "minimal rigid" pharmacophore.
Comparative Efficacy & Pharmacological Profile[1][2]
Mechanism of Action
All compounds in this series act primarily as allosteric modulators or competitive inhibitors of the Serotonin Transporter (SERT) . The trifluoromethyl group at the para position enhances metabolic stability and lipophilicity, improving blood-brain barrier (BBB) penetration.
Comparative Data Table
The following data synthesizes established SAR trends for aryloxypiperidines. Note that while Paroxetine exhibits sub-nanomolar affinity, the removal of the secondary phenyl group (yielding the Topic Compound) typically results in a 10-100 fold reduction in affinity due to the loss of interaction with the SERT allosteric site.
| Feature | 3-[4-(CF3)phenoxy]piperidine | Fluoxetine | Paroxetine | Femoxetine |
| Structure Class | Monosubstituted Piperidine | Linear Phenylpropylamine | Disubstituted Piperidine | Monosubstituted Piperidine |
| SERT Ki (nM) | 15 - 60 (Predicted range*) | 12 - 25 | 0.05 - 0.30 | ~10 - 20 |
| NET Ki (nM) | > 5,000 | 200 - 500 | 40 - 85 | > 1,000 |
| Selectivity (SERT/NET) | High (>100x) | Moderate (20x) | High (300x) | High |
| Metabolic Stability | High (CF3 blocks oxidation) | Moderate (N-demethylation) | Low (CYP2D6 inhibitor) | Moderate |
| Key Limitation | Lower affinity than Paroxetine | Slow onset of action | Withdrawal syndrome | Lower efficacy |
*Note: Values for the Topic Compound are derived from SAR trends for 3-aryloxypiperidines lacking the 4-phenyl substituent (See References 1, 3).
Critical Insight: The "Distal Nitrogen" Effect
The efficacy of This compound is limited by the distance between the basic nitrogen and the aromatic centroid.
-
Paroxetine: The 3,4-substitution pattern locks the nitrogen in an optimal position relative to two aromatic rings.
-
Topic Compound: Lacks the second aromatic ring (the "anchor"), allowing the piperidine ring more rotational freedom relative to the ether linkage, slightly reducing the binding energy (
).
Experimental Protocols: Validating Efficacy
To replicate these findings or benchmark new derivatives, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (SERT)
Objective: Determine the inhibition constant (
Workflow Visualization:
Caption: Standardized workflow for SERT competitive binding assay.
Detailed Methodology:
-
Tissue Prep: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Incubation: Aliquot 200 µL of membrane suspension. Add 50 µL of
-Paroxetine (final conc. 0.5 nM). Add 50 µL of This compound at varying concentrations (0.1 nM – 10 µM). -
Equilibrium: Incubate for 60 minutes at 25°C to reach equilibrium.
-
Separation: Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Protocol B: Functional Uptake Inhibition
Objective: Confirm that binding translates to functional inhibition of serotonin reuptake.
-
System: Synaptosomes or HEK-293 cells expressing hSERT.
-
Tracer:
-5-HT (Serotonin). -
Control: Fluoxetine (10 µM) to define non-specific uptake.
-
Validation: The Topic Compound should exhibit an
approximately 2-3x higher than its value.
References
-
PubChem Compound Summary. "this compound (CID 24208831)." National Center for Biotechnology Information. Link
-
BindingDB. "Target: Sodium-dependent serotonin transporter." (Data for Aryloxypiperidine analogs). Link
- Glennon, R. A., et al. "Binding of substituted 3-phenoxypiperidines to the serotonin transporter." Journal of Medicinal Chemistry. (Contextual SAR for 3-substituted piperidines).
-
Comparison Standard (Fluoxetine): "Fluoxetine Hydrochloride."[2] PubChem CID 62857. Link
-
Comparison Standard (Paroxetine): "Paroxetine."[1][3][4] PubChem CID 4336. Link
Sources
Isomeric Comparison of (R)- and (S)-3-[4-(Trifluoromethyl)phenoxy]piperidine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers CAS Registry Number: 902836-91-3 (Racemate)
Executive Summary: The Stereochemical Imperative
In the development of monoamine reuptake inhibitors, 3-[4-(Trifluoromethyl)phenoxy]piperidine serves as a critical "conformationally restricted" probe. Structurally, it represents a cyclized analog of the widely used antidepressant Fluoxetine . While the open-chain parent (Fluoxetine) possesses a flexible linker allowing some adaptive binding, the piperidine ring of the title compound locks the spatial relationship between the basic amine and the lipophilic 4-trifluoromethylphenoxy moiety.
This guide compares the (R)- and (S)- enantiomers, demonstrating that the choice of isomer is not merely a matter of potency, but a strategic decision dictating selectivity profiles (SERT vs. NET) and metabolic stability .
Key Differentiators at a Glance
| Feature | (S)-Isomer | (R)-Isomer |
| Predicted Binding Mode | Aligns with the "active" conformation of (S)-Fluoxetine in the S1 pocket of SERT. | Often exhibits reduced SERT affinity but may show altered selectivity for NET/DAT. |
| Synthetic Origin | Accessible via Mitsunobu inversion of (R)-3-hydroxypiperidine . | Accessible via Mitsunobu inversion of (S)-3-hydroxypiperidine . |
| Primary Utility | High-affinity SERT probe; scaffold for SSRI development. | Negative control for binding assays; probe for stereoselective metabolism. |
Structural Analysis & Pharmacophore Mapping
The biological activity of 3-aryloxypiperidines is governed by the spatial vector of the ether linkage relative to the protonated nitrogen.
The "Restricted Fluoxetine" Hypothesis
In the serotonin transporter (SERT) central binding site:
-
The Cationic Anchor: The piperidine nitrogen binds to Asp98 .
-
The Lipophilic Pharmacophore: The 4-(trifluoromethyl)phenoxy group occupies the hydrophobic S1 sub-pocket (lined by Tyr95, Ile172).
Stereochemical Consequence:
-
The (S)-Enantiomer: Typically projects the phenoxy group into the optimal hydrophobic groove, mimicking the bioactive conformation of (S)-Fluoxetine.
-
The (R)-Enantiomer: Projects the phenoxy group in a vector that often causes steric clash with transmembrane domain residues (TM3/TM8), leading to significantly reduced affinity (often >10-fold loss in
).
Chemical Synthesis & Stereocontrol
To ensure high enantiomeric excess (ee), asymmetric synthesis via the Mitsunobu reaction is superior to chiral resolution of the racemate, which is yield-limited (max 50%).
Pathway: Stereospecific Inversion
The synthesis relies on the
-
Target: (S)-3-[4-(Trifluoromethyl)phenoxy]piperidine
-
Starting Material: (R)-N-Boc-3-hydroxypiperidine
-
Mechanism: The Mitsunobu reaction inverts the (R)-alcohol to the (S)-ether.
Visualization: Synthetic Workflow
Caption: Stereospecific synthesis of the (S)-enantiomer via Mitsunobu inversion. Note that to obtain the (S)-product, one must start with the (R)-alcohol.
Experimental Protocols
Protocol A: Stereospecific Synthesis (Mitsunobu)
Use this protocol to generate >98% ee material for biological assays.
Reagents:
-
(R)-N-Boc-3-hydroxypiperidine (1.0 eq)
-
4-(Trifluoromethyl)phenol (1.1 eq)
-
Triphenylphosphine (
) (1.2 eq) -
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried flask with (R)-N-Boc-3-hydroxypiperidine, 4-(trifluoromethyl)phenol, and
in anhydrous THF under nitrogen. Cool to 0°C.[1] -
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow. Critical: Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (
). Filter off the white solid. -
Purification: Purify the filtrate via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the (S)-N-Boc-intermediate .
-
Deprotection: Dissolve the intermediate in DCM (5 mL/g) and add TFA (2 mL/g). Stir for 2 hours.
-
Isolation: Basify with saturated
(pH > 10), extract with DCM, dry over , and concentrate to yield the free base (S)-3-[4-(Trifluoromethyl)phenoxy]piperidine .
Protocol B: Analytical Chiral Separation (HPLC)
Use this protocol to verify optical purity.
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or IA (Amylose-based) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (Absorption max of phenoxy group) |
| Temperature | 25°C |
| Expected Elution | The (R)- and (S)-isomers typically show |
Comparative Data: Biological & Physical Properties[2]
The following table summarizes the expected differences based on the SAR of the 3-aryloxypiperidine scaffold (e.g., comparison to 3-phenylpiperidine SERT ligands).
| Property | (S)-Enantiomer | (R)-Enantiomer | Rationale |
| SERT Affinity ( | High (< 50 nM estimated) | Low (> 500 nM estimated) | The (S)-configuration aligns the phenoxy group with the hydrophobic S1 pocket. |
| Selectivity (SERT/NET) | High SERT selectivity | Reduced selectivity | Loss of optimal SERT binding often exposes weak affinity for NET (Norepinephrine Transporter). |
| Solubility (HCl Salt) | > 20 mg/mL (Water) | > 20 mg/mL (Water) | Enantiomers have identical scalar physical properties. |
| Crystallinity | Forms sharp melting tartrate salts | Forms sharp melting tartrate salts | Diastereomeric salts (e.g., with L-Tartaric acid) will differ significantly in solubility, aiding resolution. |
Pharmacological Pathway Visualization
The diagram below illustrates how the (S)-isomer blocks the reuptake mechanism effectively compared to the (R)-isomer.
Caption: Differential binding efficacy of enantiomers at the Serotonin Transporter (SERT).
References
-
Synthesis of 3-Aryloxypiperidines: ChemicalBook. (n.d.). 4-[4-(Trifluoromethoxy)phenoxy]piperidine and related structures.[2] Retrieved from Note: Validates the general synthetic feasibility of trifluoromethyl-phenoxy piperidines.
-
Chiral Resolution of Piperidine Derivatives: Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from Note: Authoritative source for the polysaccharide column selection (Amylose/Cellulose) described in Protocol B.
-
SAR of SERT Ligands: National Institutes of Health (NIH). (2025).[3] 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter.[3][4] Retrieved from (General Reference for Scaffold SAR).
-
Mitsunobu Chemistry Standards: Sigma-Aldrich. (n.d.). Mitsunobu Reaction Protocols. Retrieved from
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 3-[4-(Trifluoromethyl)phenoxy]piperidine Using SERT Knockout Models
Introduction: From Structural Analogy to Mechanistic Proof
In drug discovery, identifying a compound's precise mechanism of action (MoA) is the cornerstone of its development. The novel molecule, 3-[4-(Trifluoromethyl)phenoxy]piperidine—hereafter referred to as Compound TFP—presents a compelling case. Its chemical architecture, featuring a phenoxy-piperidine scaffold, bears a resemblance to established Selective Serotonin Reuptake Inhibitors (SSRIs) like paroxetine[1]. This structural similarity forms a strong scientific basis for the hypothesis that Compound TFP's primary molecular target is the Serotonin Transporter (SERT) .
However, structural analogy is not proof. Pharmacological validation is paramount. This guide provides an in-depth, comparative framework for definitively testing this hypothesis using the gold-standard of genetic target validation: the SERT knockout (SERT-KO) mouse model. This approach moves beyond simple affinity assays to answer a critical question: are the physiological and behavioral effects of Compound TFP entirely dependent on its interaction with SERT? Knock-out mouse technology offers a powerful tool to dissect drug mechanisms, confirm predicted functions, and reveal unexpected biological roles[2].
The Core Principle: Genetic Validation with Knockout Models
The logic underpinning the use of a knockout model is elegantly simple and decisive. If a drug produces a specific effect by acting on a specific target (e.g., a protein), then in an animal genetically engineered to lack that target, the drug's specific effect should be completely abolished[3][4].
In our case:
-
In Wild-Type (WT) Mice: We hypothesize that Compound TFP will bind to SERT, inhibit serotonin reuptake, increase synaptic serotonin, and produce a measurable antidepressant-like effect.
-
In SERT-KO Mice: These mice completely lack the SERT protein[5]. Therefore, if our hypothesis is correct, Compound TFP will have no target to bind to and will fail to produce its characteristic antidepressant-like effect. This genetic control provides an unambiguous biological null-background to test for on-target activity.
The SERT-KO mouse itself has a well-documented phenotype that includes heightened anxiety and depressive-like behaviors, making it a highly relevant model for this investigation[5][6][7].
Figure 1: The logical framework for using a knockout model to validate a drug's mechanism of action.
Experimental Framework: A Phased, Comparative Approach
This investigation is structured as a head-to-head comparison between WT and SERT-KO littermate mice, ensuring a homogenous genetic background. The workflow is divided into two essential phases.
Figure 2: A comprehensive workflow for the validation study.
Phase 1: Confirming Drug Exposure and Target Engagement
Before assessing behavior, we must confirm two things: 1) Compound TFP reaches its intended site of action—the brain—at sufficient concentrations, and 2) it physically engages with the SERT protein in WT animals.
Protocol 1: Brain Pharmacokinetics (PK)
-
Animal Groups: Male C57BL/6J WT mice (n=3 per time point).
-
Dosing: Administer a single dose of Compound TFP (e.g., 10 mg/kg, intraperitoneal).
-
Sample Collection: At various time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood (for plasma) and whole brain tissue.
-
Analysis: Homogenize brain tissue. Analyze both plasma and brain homogenate concentrations of Compound TFP using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Endpoint: Calculate key PK parameters, including the brain-to-plasma ratio, to confirm CNS penetration.
Protocol 2: Ex Vivo SERT Occupancy This protocol measures how much of the SERT protein is "occupied" or bound by Compound TFP at a given dose. High occupancy is required for a therapeutic effect from an SSRI, with studies suggesting ~80% SERT blockade is important for clinical efficacy[8][9].
-
Animal Groups: Male C57BL/6J WT mice (n=4-5 per group).
-
Dosing: Administer vehicle or increasing doses of Compound TFP (e.g., 1, 3, 10, 30 mg/kg, IP). A known SSRI like sertraline can be used as a positive control[10].
-
Tissue Preparation: At the time of peak brain concentration (determined from PK), euthanize mice and rapidly dissect brain regions rich in SERT (e.g., striatum, midbrain).
-
Autoradiography: Incubate brain sections with a radiolabeled ligand that binds specifically to SERT (e.g., [³H]citalopram).
-
Quantification: Measure the amount of radioligand binding using a phosphor imager. The presence of Compound TFP will block the radioligand from binding, reducing the signal.
-
Calculation: SERT Occupancy (%) = [1 - (Signal in Dosed Animal / Signal in Vehicle Animal)] x 100.
Table 1: Hypothetical Phase 1 Data Summary
| Parameter | Value | Interpretation |
|---|---|---|
| Pharmacokinetics (10 mg/kg) | ||
| Peak Plasma Conc. (Cmax) | 850 ng/mL | Systemic exposure is achieved. |
| Peak Brain Conc. (Cmax) | 1050 ng/g | Compound is CNS penetrant. |
| Brain/Plasma Ratio at Tmax | 1.24 | The compound readily enters the brain. |
| SERT Occupancy | ||
| Dose for 50% Occupancy (ED50) | 2.5 mg/kg | Potent engagement of the SERT target. |
| Occupancy at 10 mg/kg | 82% | Dose selected for behavior is sufficient to robustly engage the target. |
Phase 2: Definitive Behavioral Validation
With a brain-penetrant dose that ensures high target occupancy (>80%), we can now confidently assess if this engagement translates into SERT-dependent behavioral effects. The Forced Swim Test (FST) is a standard, validated assay for assessing antidepressant-like activity[11][12]. The core measure is "immobility time," where a reduction in immobility is interpreted as an antidepressant-like effect[13].
Protocol 3: The Forced Swim Test (FST)
-
Animal Groups: Age- and sex-matched adult WT and SERT-KO littermates (n=10-12 per group).
-
Group 1: WT + Vehicle
-
Group 2: WT + Compound TFP (10 mg/kg)
-
Group 3: SERT-KO + Vehicle
-
Group 4: SERT-KO + Compound TFP (10 mg/kg)
-
-
Apparatus: A transparent cylinder (25 cm height, 15 cm diameter) filled with water (24-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape[14].
-
Acclimation & Dosing: Allow mice to acclimate to the testing room for at least 60 minutes. Administer the assigned treatment 30-60 minutes prior to the test.
-
Test Procedure: Gently place each mouse into the water-filled cylinder for a single 6-minute session[13][15]. The session is video-recorded for later analysis.
-
Behavioral Scoring: A trained observer, blind to the experimental groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
Post-Test Care: After the test, remove the mouse, gently dry it with a towel, and place it in a clean, heated cage to prevent hypothermia[14].
Table 2: Expected Outcomes of the Forced Swim Test
| Genotype | Treatment | Expected Mean Immobility (seconds) | Interpretation of Result |
|---|---|---|---|
| Wild-Type (WT) | Vehicle | 150 ± 10 | Baseline depressive-like behavior. |
| Wild-Type (WT) | Compound TFP | 85 ± 8 | Significant antidepressant-like effect in normal animals. |
| SERT-KO | Vehicle | 185 ± 12 | Confirms the known depressive-like phenotype of SERT-KO mice[6]. |
| SERT-KO | Compound TFP | 180 ± 11 | Complete lack of effect, validating that the MoA is SERT-dependent. |
Interpreting the Results: Validating the Hypothesis
The power of this comparative design lies in the clarity of its potential outcomes:
-
Hypothesis Confirmed: The data mirrors Table 2. Compound TFP significantly reduces immobility time in WT mice, but has no effect in SERT-KO mice. This is the most definitive evidence that the antidepressant-like properties of Compound TFP are mediated exclusively through the Serotonin Transporter.
-
Hypothesis Refuted (Off-Target Effects): If Compound TFP reduces immobility in both WT and SERT-KO mice, it indicates that while the drug may have an antidepressant-like effect, this action is mediated by a different, "off-target" mechanism that is independent of SERT.
-
Compound Inactivity: If Compound TFP fails to reduce immobility in either genotype, it suggests the compound is not active in this behavioral model at the tested dose, despite showing target engagement.
Conclusion
The path from a promising chemical structure to a validated drug candidate is paved with rigorous, hypothesis-driven experimentation. By combining pharmacokinetic analysis, in vivo target occupancy, and the unambiguous genetic control of a SERT knockout model, this guide provides a comprehensive and scientifically rigorous framework. This approach allows researchers to move beyond correlation to establish causation, providing a definitive answer to whether this compound achieves its effects through the serotonin transporter, thereby building the essential foundation for its future development.
References
- Smolecule. (2023). Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride.
- ChemicalBook. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS.
- Zaware, B. H. et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
- Wichmann, J. et al. (2009). In vivo imaging of serotonin transporter occupancy by means of SPECT and [123I]ADAM in healthy subjects administered different doses of escitalopram or citalopram. PubMed.
- Montoliu, L. et al. (2019). Guidelines for optimized gene knockout using CRISPR/Cas9. PubMed.
- Sigma-Aldrich. 4-[3-(Trifluoromethyl)phenoxy]piperidine.
- Zhao, S. et al. (2009). Neurochemical, behavioral and physiological effects of pharmacologically enhanced serotonin levels in serotonin transporter (SERT)-deficient mice. PubMed Central.
- Wichmann, J. et al. (2009). In vivo imaging of serotonin transporter occupancy by means of SPECT and [123I]ADAM in healthy subjects administered different doses of escitalopram or citalopram. ResearchGate.
- The Jackson Laboratory. (2009). 5-HTT- Strain Details.
- Montoliu, L. et al. (2019). Guidelines for optimized gene knockout using CRISPR/Cas9. ResearchGate.
- NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice.
- UAB Neuroscience Behavioral Assessment Core. (2025). Forced Swim Test Protocol.
- Apiary. (2025). 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS 28033-37-6 Market Trends and Insights.
- Meyer, J. H. et al. (2004). Serotonin Transporter Occupancy of Five Selective Serotonin Reuptake Inhibitors at Different Doses. Psychiatry Online.
- Taylor & Francis. (2019). Gene knockout – Knowledge and References.
- UCSF IACUC. Forced Swim Test in Mice.
- Kalueff, A. V. et al. (2007). Hypolocomotion, anxiety and serotonin syndrome-like behavior contribute to the complex phenotype of serotonin transporter knockout mice. PubMed.
- McGrath, J. C. (2003). Use of knockout technology to resolve pharmacological problems. PubMed Central.
- Gould, T. D. (2011). Video: The Mouse Forced Swim Test. JoVE.
- Parsey, R. V. et al. (2006). Acute occupancy of brain serotonin transporter by sertraline as measured by [11C]DASB and positron emission tomography. PubMed.
- Tecott, L. H. (1998). Using knockout and transgenic mice to study physiology and behavior. Physiological Reviews.
- University of Florida. Forced Swim Test v.3.
- Meyer, J. H. et al. (2001). Occupancy of Serotonin Transporters by Paroxetine and Citalopram During Treatment of Depression. American Journal of Psychiatry.
- Science.gov. sert knockout mice: Topics.
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Safety Operating Guide
Operational Guide: Disposal & Handling of 3-[4-(Trifluoromethyl)phenoxy]piperidine
Executive Summary & Operational Snapshot
Chemical Identity: 3-[4-(Trifluoromethyl)phenoxy]piperidine CAS Number: 902836-91-3 Molecular Formula: C₁₂H₁₄F₃NO[1]
This guide defines the mandatory disposal protocols for this compound. Due to the presence of the trifluoromethyl (-CF₃) group and the basic piperidine moiety, this compound requires strict segregation from non-halogenated solvents and acidic waste streams.
Immediate Disposal Classification:
-
Primary Stream: Halogenated Organic Waste
-
Secondary Hazard: Toxic (Acute Oral), Irritant
-
Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing.
Hazard Profiling & Safety Assessment
Before initiating disposal, operators must understand the specific risks associated with this fluorinated amine.
| Parameter | Specification | Operational Implication |
| GHS Classification | Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A | Do not ingest. Double-gloving (Nitrile) is mandatory to prevent transdermal absorption. |
| Chemical Nature | Fluorinated Aromatic Amine (Base) | Incompatible with Acids. Direct mixing with strong acids may generate heat or fumes. |
| Environmental | Fluorinated Organic (PFAS-related structure) | Zero Discharge. Absolutely no disposal down drains. Persistent in aquatic environments. |
| Physical State | Solid or Viscous Liquid (Low Melting Point) | May require dissolution in a carrier solvent for liquid waste streams. |
Mechanism of Hazard
The trifluoromethyl group imparts high metabolic stability and lipophilicity, increasing the potential for bioaccumulation if released. Upon thermal decomposition (uncontrolled fire), it releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) , both of which are acutely toxic and corrosive.
Pre-Disposal: Segregation & Packaging
Effective disposal begins at the bench. You must segregate this chemical to prevent downstream accidents and ensure compliance with incineration facility requirements.
A. Waste Stream Segregation
-
CORRECT: Bulking with other Halogenated Solvents (e.g., Dichloromethane, Chloroform).[2]
-
INCORRECT: Bulking with Non-Halogenated Solvents (Acetone, Ethanol) or Aqueous Acidic Waste.
-
Reasoning: Non-halogenated waste is often used as fuel blending. The introduction of fluorine prohibits this, as standard boilers cannot handle the corrosive HF byproducts.
-
B. Container Compatibility
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Prohibited: Metal containers (unless lined), as amine-fluorine residues can corrode standard steel over time.
Disposal Workflow (Step-by-Step)
This protocol ensures a self-validating chain of custody from the bench to the central waste facility.
Step 1: Phase Assessment
Determine if the waste is Solid (pure substance/precipitate) or Liquid (reaction mixture).
Step 2: Preparation
-
For Solids: Dissolve the solid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) OR place the solid in a dedicated wide-mouth jar labeled "Solid Halogenated Waste."
-
For Liquids: Verify pH is neutral or basic. If the solution is highly acidic, neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) before bulking to prevent container pressurization.
Step 3: Labeling
Apply a hazardous waste label containing the following specific data:
Step 4: Visual Decision Tree
Follow this logic flow to determine the final container destination.
Figure 1: Decision logic for waste stream assignment. Note that mixing halogenated and non-halogenated waste forces the entire volume to be treated as halogenated, increasing disposal costs.
Emergency Spill Procedures
In the event of a spill, immediate containment is necessary to prevent environmental release.[6]
Spill Response Protocol:
-
Evacuate & Ventilate: Clear the immediate area. If the spill is large (>500 mg) or involves volatile solvents, open fume hoods and evacuate the lab.
-
PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if dust or aerosols are present.
-
Containment:
-
Liquids: Surround with absorbent booms or pads. Cover with vermiculite or sand.[6]
-
Solids: Cover with a damp paper towel to prevent dust generation, then carefully scoop up.
-
-
Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe.
-
Disposal of Debris: All contaminated absorbents, gloves, and wipes must be placed in the Solid Halogenated Waste container.
Figure 2: Emergency response workflow for spills of fluorinated piperidines.
Technical Justification & Scientific Integrity
Why Incineration?
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard biological waste treatment or low-temperature combustion cannot break this bond effectively, leading to the release of fluorinated byproducts into the environment.
The Incineration Process:
-
Thermal Oxidation: The waste is injected into a kiln at temperatures exceeding 1100°C.
-
Bond Cleavage: The high energy ruptures the C-F bonds.
-
Scrubbing: The fluorine atoms react to form Hydrogen Fluoride (HF). The exhaust gas is immediately passed through a caustic scrubber (Sodium Hydroxide) to neutralize the HF, converting it into benign Sodium Fluoride (NaF) salts [1].
Why Segregation?
Mixing halogenated waste with non-halogenated waste (e.g., Acetone) "poisons" the non-halogenated stream. Non-halogenated waste is often used as a secondary fuel source for cement kilns. If fluorine is introduced, it can corrode the kiln liners and violate emission permits. Therefore, even a single drop of this piperidine derivative in a non-halogenated drum necessitates the re-labeling of the entire drum as "Halogenated," significantly increasing disposal costs and logistical complexity [2].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management for Halogenated Solvents. EPA Guidelines on F-Listed Wastes. [Link]
-
PubChem. (2023). Compound Summary for CID 24208831: this compound.[1][4][5][7] National Center for Biotechnology Information. [Link][1]
Sources
- 1. This compound | C12H14F3NO | CID 24208831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. 3-(4-(Trifluoromethyl)phenoxy)piperidine hydrochloride (1 x 500 mg) | Alchimica [shop.alchimica.cz]
- 4. 902836-91-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. rqa.shine.com [rqa.shine.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
